Boc-Glycine-13C
Description
The exact mass of the compound N-(tert-Butoxycarbonyl)glycine-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583878 | |
| Record name | N-(tert-Butoxycarbonyl)(1-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97352-64-2 | |
| Record name | N-(tert-Butoxycarbonyl)(1-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97352-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-Glycine-13C: Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Glycine-13C is a stable isotope-labeled form of the amino acid glycine, where one or more carbon atoms are replaced with the non-radioactive isotope carbon-13. The "Boc" refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom, which is a common strategy in peptide synthesis to prevent unwanted reactions. This isotopic labeling makes this compound an invaluable tool in a variety of research applications, particularly in the fields of proteomics, metabolomics, and structural biology. Its use allows for the precise tracking and quantification of glycine and its metabolic products, as well as the detailed structural analysis of peptides and proteins. This guide provides a comprehensive overview of the technical aspects of this compound, its primary uses, and detailed experimental protocols.
Core Properties of this compound
The physical and chemical properties of this compound are crucial for its application in experimental settings. The following table summarizes key quantitative data for commercially available this compound variants.
| Property | Boc-Glycine-1-13C | Boc-Glycine-2-13C | Boc-Glycine-1,2-13C2 |
| Molecular Formula | C6[13C]H13NO4 | C6[13C]H13NO4 | C5[13C]2H13NO4 |
| Molecular Weight | 176.18 g/mol [1] | 176.18 g/mol | 177.17 g/mol |
| CAS Number | 97352-64-2[1] | 145143-02-8 | Not readily available |
| Isotopic Purity | ≥99 atom % 13C | ≥99 atom % 13C | ≥97-99 atom % 13C |
| Chemical Purity | ≥98% | ≥98% | ≥98% |
| Melting Point | 86-89 °C (lit.) | Not readily available | 82-92 °C |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. |
Primary Research Applications
The primary utility of this compound lies in its application as a tracer and a tool for structural elucidation in complex biological systems.
Solid-Phase Peptide Synthesis (SPPS)
This compound is frequently used in Boc-chemistry-based solid-phase peptide synthesis (SPPS) to introduce a stable isotope label at a specific glycine residue within a peptide sequence. This allows the synthesized peptide to be used as an internal standard for quantitative mass spectrometry or for structural studies by NMR spectroscopy. The Boc protecting group is acid-labile and is removed at each cycle of peptide elongation, while the side chains are protected with more acid-stable groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The incorporation of 13C-labeled glycine into a peptide or protein allows for specific signals to be observed in 13C NMR spectra. This is particularly useful for studying the structure and dynamics of proteins. Glycine, being the simplest amino acid, often resides in flexible regions of proteins, and labeling it can provide unique insights into protein conformation and mobility. The 13C label enhances the NMR signal, facilitating the determination of structural constraints.
Mass Spectrometry (MS)-Based Proteomics and Metabolomics
In quantitative proteomics, peptides labeled with this compound can serve as internal standards to accurately quantify the absolute or relative abundance of their unlabeled counterparts in complex biological samples. This is a key component of techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), although in SILAC the label is typically introduced metabolically rather than through chemical synthesis. In metabolomics, 13C-labeled glycine can be introduced into cellular systems to trace its metabolic fate through various biochemical pathways, a technique known as metabolic flux analysis.[2][3][4] This allows researchers to understand how metabolic pathways are altered in different physiological or pathological states, such as in cancer.
Experimental Protocols
The following are detailed methodologies for the key applications of this compound.
Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) of a 13C-Glycine Labeled Peptide
This protocol outlines the manual synthesis of a peptide with a 13C-labeled glycine residue using Boc chemistry.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc chemistry comparison, if needed)
-
Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid-based cocktail)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
-
Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 10% DIEA in DMF and agitate for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling should be repeated.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Boc group.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., anhydrous HF) to cleave the peptide from the resin and remove the side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Boc-SPPS Workflow for 13C-Glycine Labeled Peptide Synthesis.
NMR Spectroscopic Analysis of a 13C-Glycine Labeled Peptide
This protocol describes the general steps for acquiring and analyzing NMR spectra of a peptide containing a 13C-labeled glycine.
Materials:
-
Purified 13C-Glycine labeled peptide
-
NMR buffer (e.g., phosphate buffer in D2O or H2O/D2O mixture)
-
NMR spectrometer equipped with a cryogenic probe
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the NMR buffer to a final concentration suitable for NMR spectroscopy (typically 0.1-1 mM).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the NMR probe for 1H, 13C, and 15N (if applicable) frequencies.
-
Acquire a one-dimensional (1D) 13C NMR spectrum to identify the resonance of the labeled glycine carbon.
-
Acquire two-dimensional (2D) heteronuclear correlation spectra, such as a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment. This will correlate the 13C nucleus of the glycine with its attached proton(s), confirming the location of the label.
-
Acquire other 2D and three-dimensional (3D) NMR experiments as needed for structural determination (e.g., NOESY, TOCSY, HNCO, etc.).
-
-
Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the chemical shifts of the resonances, starting with the known labeled glycine residue.
-
Use the spectral data to determine structural constraints (e.g., through-space distances from NOESY spectra) and analyze the dynamics of the peptide.
-
Workflow for NMR Analysis of a 13C-Glycine Labeled Peptide.
Metabolic Flux Analysis Using 13C-Labeled Glycine
This protocol provides a general workflow for tracing the metabolism of glycine in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium deficient in glycine
-
13C-labeled Glycine
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., cold methanol)
-
Extraction solution (e.g., methanol/water/chloroform mixture)
-
LC-MS or GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a medium containing 13C-labeled glycine as the sole source of glycine.
-
Incubate the cells for a time course to allow for the incorporation and metabolism of the labeled glycine.
-
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Quench metabolism by adding a cold quenching solution.
-
Extract the intracellular metabolites using a suitable extraction solvent.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using LC-MS or GC-MS to separate and detect the metabolites.
-
Acquire mass spectra to determine the mass isotopomer distributions of glycine and its downstream metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.
-
Calculate the metabolic fluxes through the relevant pathways.
-
Workflow for Metabolic Flux Analysis using 13C-Glycine.
Conclusion
This compound is a versatile and powerful tool for modern scientific research. Its applications in peptide synthesis, NMR spectroscopy, and mass spectrometry have enabled significant advances in our understanding of protein structure and function, as well as cellular metabolism. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this important stable isotope-labeled compound in their work. As analytical technologies continue to improve in sensitivity and resolution, the utility of this compound and other isotopically labeled molecules is poised to expand even further, opening up new avenues for scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Boc-Glycine-¹³C: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and recommended storage conditions for Boc-Glycine-¹³C. This valuable isotopic-labeled amino acid derivative is crucial for a range of applications, including peptide synthesis and metabolic research. While specific quantitative stability data for Boc-Glycine-¹³C is not extensively available in the public domain, this guide synthesizes established principles of Boc-protecting group chemistry and outlines detailed experimental protocols to empower researchers to generate robust stability profiles.
Core Stability Profile and Storage
N-tert-butoxycarbonyl (Boc) protected amino acids, including Boc-Glycine-¹³C, exhibit a well-understood stability profile. The Boc group is notably labile to acidic conditions, readily cleaved to yield the free amine, isobutylene, and carbon dioxide.[] Conversely, it demonstrates significant stability under neutral and basic conditions.[] Exposure to high temperatures can also lead to the thermal removal of the Boc protecting group.[3][4]
Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term integrity of Boc-Glycine-¹³C:
| Parameter | Recommended Condition | Source(s) |
| Temperature | Refrigerated (+2°C to +8°C) | [5] |
| Atmosphere | Desiccated | |
| Light | Protect from light |
When stored as a solid under these conditions, Boc-amino acids are generally considered to have a long shelf life. However, for solutions, particularly in protic solvents, the stability may be more limited, with recommended storage at -20°C for up to one month or -80°C for up to six months.
Understanding Degradation Pathways
The primary degradation pathway for Boc-Glycine-¹³C involves the cleavage of the Boc protecting group. This can be initiated by acid or heat.
Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid of glycine, which then decomposes to glycine and carbon dioxide. Thermal degradation is believed to proceed through a similar fragmentation mechanism.
Proposed Experimental Protocol for Forced Degradation Studies
To generate quantitative stability data and identify potential degradation products, a forced degradation study is essential. The following protocol is a comprehensive template based on ICH guidelines that can be adapted by researchers. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Materials and Methods
-
API: Boc-Glycine-¹³C
-
Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), HPLC-grade acetonitrile, and water.
-
Equipment: HPLC with UV and Mass Spectrometry (MS) detectors, pH meter, calibrated oven, photostability chamber.
Stress Conditions
2.1. Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve Boc-Glycine-¹³C in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dissolve Boc-Glycine-¹³C in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C.
-
Neutral Hydrolysis: Dissolve Boc-Glycine-¹³C in water to a final concentration of 1 mg/mL. Incubate at 60°C.
2.2. Oxidative Degradation
-
Dissolve Boc-Glycine-¹³C in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store at room temperature, protected from light.
2.3. Thermal Degradation
-
Solid State: Store solid Boc-Glycine-¹³C in a calibrated oven at 80°C.
-
Solution State: Prepare a 1 mg/mL solution of Boc-Glycine-¹³C in acetonitrile/water (1:1) and store in a calibrated oven at 80°C.
2.4. Photolytic Degradation
-
Expose solid Boc-Glycine-¹³C and a 1 mg/mL solution in acetonitrile/water (1:1) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
Sampling and Analysis
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all significant degradation products.
Data Presentation
The quantitative data generated from these studies should be summarized in tables to facilitate comparison of the degradation under different stress conditions.
| Stress Condition | Time (hours) | % Degradation of Boc-Glycine-¹³C | Major Degradation Products (and % Area) |
| 0.1 M HCl, 60°C | 0 | ||
| 2 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | ||
| 2 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | ||
| 2 | |||
| 8 | |||
| 24 | |||
| Thermal (Solid), 80°C | 0 | ||
| 24 | |||
| 48 | |||
| Photolytic (Solution) | - |
Conclusion
While Boc-Glycine-¹³C is a stable compound when stored under the recommended conditions, it is susceptible to degradation under acidic and high-temperature environments. This technical guide provides a framework for understanding its stability profile and offers a detailed protocol for conducting forced degradation studies. By following these guidelines, researchers can ensure the integrity of their starting materials and generate the necessary data to support their research and development activities.
References
- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | Semantic Scholar [semanticscholar.org]
- 5. Glycine-ð-ð¡-Boc (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-2412-0.1 [isotope.com]
Understanding the Isotopic Enrichment of Boc-Glycine-¹³C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isotopic enrichment of Boc-Glycine-¹³C, a critical tool in modern biomedical research and drug development. From its synthesis to its application as a metabolic tracer, this document offers detailed methodologies, quantitative data, and visual representations of relevant biological pathways to support researchers in leveraging this powerful isotopically labeled amino acid.
Introduction to Isotopic Enrichment and Boc-Glycine-¹³C
Stable isotope labeling with non-radioactive isotopes like carbon-13 (¹³C) has become an indispensable technique in the life sciences.[1] By replacing a common ¹²C atom with a heavier ¹³C isotope, researchers can trace the metabolic fate of molecules within complex biological systems without the safety concerns associated with radioactive isotopes.[1] Boc-Glycine-¹³C, a glycine derivative protected with a tert-butyloxycarbonyl (Boc) group, is a versatile building block in peptide synthesis and a valuable tracer in metabolic studies.[2][3] Its defined isotopic enrichment allows for precise quantification in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing unparalleled insights into biochemical pathways and drug metabolism.[4]
Synthesis and Purification of Boc-Glycine-¹³C
The synthesis of Boc-Glycine-¹³C is typically achieved by reacting ¹³C-labeled glycine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions. This process yields N-tert-butoxycarbonyl-glycine-¹³C with high purity and isotopic enrichment.
Experimental Protocol: Synthesis of Boc-Glycine-¹³C
This protocol is adapted from established methods for the Boc protection of amino acids.
Materials:
-
Glycine-¹³C (specify labeling, e.g., Glycine-1-¹³C, Glycine-2-¹³C, or Glycine-¹³C₂,¹⁵N)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
n-Hexane
-
Dioxane or Ethyl Acetate
-
Hydrochloric acid (HCl) (3M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a reaction flask, dissolve 18.1 g of Glycine-¹³C in 100 ml of water with stirring.
-
Basification: Adjust the solution to an alkaline pH (≥10) by adding a 0.01 mol/L solution of sodium hydroxide or a solution of sodium bicarbonate.
-
Boc Protection: Add 8 g of (Boc)₂O to the reaction mixture and stir for 2 hours. Repeat this addition twice more at 2-hour intervals, for a total of three additions and a 6-hour reaction time.
-
Extraction of Impurities: Transfer the reaction mixture to a separatory funnel and extract three times with 12 ml of n-hexane to remove any unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to 3 with 3M hydrochloric acid.
-
Product Extraction: Extract the acidified aqueous layer three times with 0.6 L of dioxane or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) until neutral. Dry the organic layer over anhydrous sodium sulfate for 10 hours.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or solid.
-
Crystallization: Add 60 ml of n-hexane to the concentrated product and stir to induce crystallization.
-
Final Product: Collect the crystalline Boc-Glycine-¹³C by filtration and dry under vacuum. A yield of approximately 94% can be expected.
Quantitative Data: Synthesis and Product Specifications
| Parameter | Value | Reference |
| Starting Material | Glycine-¹³C | |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | |
| Typical Yield | 93-95% | |
| Isotopic Purity | 99 atom % ¹³C | |
| Chemical Purity | >98% | |
| Appearance | White to off-white solid | |
| Melting Point | 86-89 °C |
Analytical Characterization of Boc-Glycine-¹³C
Accurate characterization of the isotopic enrichment and purity of Boc-Glycine-¹³C is crucial for its effective use. The two primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy directly detects the ¹³C nucleus, providing information about the position and extent of labeling.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of Boc-Glycine-¹³C in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Observe Nucleus: ¹³C.
-
Decoupling: Proton decoupling (e.g., Waltz-16).
-
Reference: Tetramethylsilane (TMS) or the solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹³C spectrum. The chemical shifts of the carbonyl carbons are sensitive to the solvent polarity.
-
For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the nuclei between scans.
-
-
Data Analysis:
-
Integrate the signals corresponding to the ¹³C-labeled and unlabeled carbon atoms to determine the isotopic enrichment.
-
The expected chemical shifts for the carbonyl and methylene carbons of glycine should be observed with splitting patterns indicative of ¹³C-¹³C coupling if both carbons are labeled.
-
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it a highly sensitive method for determining isotopic enrichment.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of Boc-Glycine-¹³C in a solvent compatible with the chromatography system (e.g., water/acetonitrile with 0.1% formic acid).
-
Chromatography:
-
Instrument: High-performance liquid chromatograph (HPLC).
-
Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating amino acids and their derivatives.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is commonly used.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Data Acquisition: Acquire full scan mass spectra to observe the molecular ions of both the labeled ([M+H]⁺ or [M-H]⁻) and any unlabeled Boc-Glycine.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio of the molecular ion. A shift in the m/z value corresponding to the number of ¹³C atoms incorporated will be observed.
-
Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.
-
| Analytical Technique | Parameter | Expected Result |
| ¹³C NMR | Chemical Shift (Carbonyl) | ~176.5 ppm (α-form), ~174.6 ppm (γ-form) in solid state |
| Chemical Shift (Methylene) | Varies with solvent | |
| LC-MS | Molecular Ion (¹²C) | [M+H]⁺ = 176.0917 Da |
| Molecular Ion (¹³C₂) | [M+H]⁺ = 178.0983 Da |
Application in Tracing Metabolic Pathways: The Glycine Cleavage System
Boc-Glycine-¹³C, after cellular uptake and deprotection, can be used to trace the metabolic fate of glycine. A key pathway involving glycine is the Glycine Cleavage System (GCS), a mitochondrial enzyme complex that plays a central role in one-carbon metabolism.
The GCS catalyzes the degradation of glycine to CO₂, NH₃, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. This one-carbon unit is crucial for the biosynthesis of purines, thymidylate, and methionine. By using ¹³C-labeled glycine, researchers can track the incorporation of the labeled carbon into these essential biomolecules, providing insights into the activity of the GCS and one-carbon metabolism in various physiological and pathological states, including cancer.
Glycine Cleavage System Workflow
The following diagram illustrates the flow of substrates and products through the Glycine Cleavage System.
Caption: Workflow of the Glycine Cleavage System.
Conclusion
Boc-Glycine-¹³C is a powerful and versatile tool for researchers in the fields of drug development, metabolic research, and proteomics. Its well-defined synthesis and the precision of modern analytical techniques allow for accurate tracing of the metabolic fate of glycine in complex biological systems. This guide provides the fundamental knowledge and detailed protocols necessary for the effective utilization of Boc-Glycine-¹³C, from its preparation to its application in elucidating critical metabolic pathways like the Glycine Cleavage System. The continued application of such isotopically labeled compounds will undoubtedly lead to further advancements in our understanding of cellular metabolism and the development of novel therapeutic strategies.
References
- 1. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis of 13C- and 15N-labelled tert-butoxycarbonyl (boc) glycines and glycine amides as precursors and simple models of backbone-labelled peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Probing Protein Dynamics with Boc-Glycine-¹³C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of N-tert-Butoxycarbonyl-Glycine-¹³C (Boc-Glycine-¹³C) in the study of protein dynamics. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, site-specific incorporation of ¹³C-labeled glycine residues offers a high-resolution window into the conformational fluctuations that govern protein function, ligand binding, and enzymatic activity. This guide details the underlying principles, experimental workflows, data analysis, and a case study to illustrate the utility of this powerful technique.
Introduction to Protein Dynamics and NMR
Proteins are not static entities but rather dynamic molecules that sample a range of conformations to carry out their biological functions. These motions occur over a wide spectrum of timescales, from picoseconds to seconds, and are crucial for processes such as enzyme catalysis, signal transduction, and molecular recognition. NMR spectroscopy is a powerful technique for characterizing protein dynamics at atomic resolution in a near-native solution environment.
By strategically introducing stable isotopes like ¹³C into a protein, specific nuclei can be monitored to report on their local environment and motional properties. Glycine, with its unique conformational flexibility, often resides in functionally important loop regions or at protein-protein interfaces, making it an excellent probe for dynamic events. The use of Boc-Glycine-¹³C in solid-phase peptide synthesis or its de-protected form in recombinant protein expression allows for the precise placement of this isotopic label.
Properties and Synthesis of Boc-Glycine-¹³C
Boc-Glycine-¹³C is a commercially available amino acid derivative where one or both of the glycine carbons are replaced with the ¹³C isotope. The tert-Butoxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols.
Table 1: Properties of Common Boc-Glycine-¹³C Isotopologues
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity |
| Boc-Gly-OH-1-¹³C | 97352-64-2 | 176.18 | >99% |
| Boc-Gly-OH-2-¹³C | Not widely available | - | - |
| Boc-Gly-OH-¹³C₂ | 12352209 | 177.17 | >99% |
The synthesis of Boc-derivatives of ¹³C-labeled glycines can be achieved through a direct approach from the corresponding bromoacetates[1]. These labeled precursors are then suitable for incorporation into peptides and proteins.
Experimental Workflow for Protein Dynamics Studies using ¹³C-Glycine
The overall workflow for studying protein dynamics using site-specifically incorporated ¹³C-glycine involves several key stages, from protein production to NMR data analysis.
Experimental Protocols
Protocol 1: Incorporation of ¹³C-Glycine into a Recombinant Protein in E. coli
This protocol outlines the steps for producing a protein with site-specific ¹³C-glycine labels using an auxotrophic E. coli strain.
-
Strain Selection: Utilize an E. coli strain auxotrophic for glycine (e.g., a glyA mutant).
-
Starter Culture: Grow a starter culture of the transformed E. coli strain overnight in a rich medium (e.g., LB).
-
Minimal Medium Preparation: Prepare M9 minimal medium. For selective glycine labeling, supplement the medium with all other 19 unlabeled amino acids and the desired ¹³C-labeled glycine.
-
Main Culture Growth: Inoculate the minimal medium with the starter culture and grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein Expression: Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
-
Protein Purification: Purify the labeled protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Verification of Incorporation: Confirm the incorporation of ¹³C-glycine using mass spectrometry.
Protocol 2: NMR Relaxation Experiments
This protocol provides a general outline for acquiring ¹³C NMR relaxation data.
-
Sample Preparation: Prepare a concentrated (~0.5-1.0 mM) and highly pure sample of the ¹³C-labeled protein in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing 5-10% D₂O for the lock signal.
-
Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹³C frequencies. Optimize the shim settings to achieve narrow and symmetrical line shapes.
-
Resonance Assignment: Assign the ¹³C chemical shift of the labeled glycine residue using a combination of 2D and 3D heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC, HNCO, HN(CA)CO).
-
T₁ and T₂ Measurement: Acquire a series of 2D ¹H-¹³C HSQC-based experiments with varying relaxation delays to measure the longitudinal (T₁) and transverse (T₂) relaxation times of the glycine ¹³C nucleus.
-
¹H-¹³C NOE Measurement: Record two sets of 2D ¹H-¹³C HSQC spectra, one with and one without proton presaturation, to measure the heteronuclear Nuclear Overhauser Effect (NOE).
-
CPMG Relaxation Dispersion (Optional): To probe slower, microsecond-to-millisecond timescale dynamics, perform Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments. These experiments measure the effective transverse relaxation rate (R₂eff) as a function of the CPMG pulse frequency.
Quantitative Data and Analysis
The analysis of NMR relaxation data provides quantitative insights into the amplitude and timescale of motions at the labeled glycine site.
Table 2: Representative ¹³C Relaxation Parameters for a Glycine Residue in a Protein
| Parameter | Value | Interpretation |
| T₁ (s) | 1.2 | Reports on fast (ps-ns) timescale motions. |
| T₂ (ms) | 50 | Sensitive to both fast and slower (µs-ms) motions. |
| ¹H-¹³C NOE | 0.75 | Indicates the degree of motional restriction on the ps-ns timescale. A value less than the theoretical maximum (~0.8) suggests internal motion. |
| Rex (s⁻¹) | 5.0 | The contribution to the transverse relaxation rate from chemical exchange, indicating the presence of µs-ms timescale dynamics. This is derived from CPMG experiments. |
Note: These are representative values and will vary depending on the protein, its size, the specific location of the glycine, and experimental conditions.
The "model-free" formalism developed by Lipari and Szabo is commonly used to analyze T₁, T₂, and NOE data. This analysis yields parameters such as the generalized order parameter (S²), which describes the spatial restriction of the C-H bond vector, and the effective correlation time (τₑ) for internal motions.
CPMG relaxation dispersion data can be fitted to various models to extract kinetic and thermodynamic parameters of the exchange process, including the exchange rate (kₑₓ) and the population of the minor conformational state (p₈).
Case Study: Probing Enzyme Dynamics with γ-Glutamyl-[1-¹³C]glycine
A powerful application of ¹³C-labeled glycine is in studying enzyme kinetics and mechanisms in real-time. For instance, γ-glutamyl-[1-¹³C]glycine has been used as a molecular probe to detect the activity of γ-glutamyl transpeptidase (GGT) in vivo[2][3]. GGT is an enzyme that plays a crucial role in glutathione metabolism.
The enzymatic reaction involves the transfer of the γ-glutamyl group from a donor substrate (like glutathione or γ-glutamyl-[1-¹³C]glycine) to an acceptor molecule. In the absence of a suitable acceptor, the γ-glutamyl moiety is transferred to water (hydrolysis).
In this reaction, the cleavage of the γ-glutamyl bond leads to the formation of [1-¹³C]Glycine, which has a distinct ¹³C chemical shift from the parent substrate. By monitoring the appearance of the [1-¹³C]Glycine signal and the disappearance of the γ-glutamyl-[1-¹³C]glycine signal over time using real-time NMR, the kinetics of the GGT enzyme can be precisely determined[1][4]. This approach provides valuable information on enzyme activity, substrate specificity, and the effects of inhibitors, which is highly relevant for drug development.
Conclusion
The site-specific incorporation of Boc-Glycine-¹³C into proteins provides a powerful tool for investigating protein dynamics with atomic-level precision. By combining isotopic labeling with advanced NMR relaxation experiments, researchers can gain detailed insights into the conformational landscape of proteins and its role in biological function. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to design and execute effective studies to unravel the complexities of protein dynamics.
References
Decoding the Certificate of Analysis: A Technical Guide to Boc-Glycine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled compounds are indispensable tools in modern research, enabling precise tracking and quantification in a multitude of applications, from metabolic flux analysis to quantitative proteomics. Boc-Glycine-¹³C, a derivative of the simplest amino acid, glycine, protected with a tert-butyloxycarbonyl (Boc) group and enriched with a carbon-13 isotope, is a key reagent in many of these advanced studies. A thorough understanding of its quality and purity, as detailed in the Certificate of Analysis (CoA), is paramount for the integrity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of how to interpret the CoA for Boc-Glycine-¹³C, detailing the analytical methodologies employed and the significance of the data presented.
Representative Certificate of Analysis: Boc-Glycine-¹³C
A typical Certificate of Analysis for Boc-Glycine-¹³C provides a summary of the physical and chemical properties of a specific batch. The following tables consolidate representative quantitative data you would expect to find.
Table 1: General Properties and Identification
| Parameter | Specification | Result |
| Product Name | Boc-Glycine-¹³C | Conforms |
| CAS Number | 97352-64-2 | Conforms |
| Molecular Formula | C₆¹³CH₁₃NO₄ | Conforms |
| Molecular Weight | 176.18 g/mol | Conforms |
| Appearance | White to off-white solid | White solid |
| Melting Point | 86-89 °C | 87.5 °C |
Table 2: Purity and Isotopic Enrichment
| Analytical Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % ¹³C | 99.2 atom % ¹³C |
| ¹H NMR | Conforms to structure | Conforms | Conforms |
| ¹³C NMR | Conforms to structure | Conforms | Conforms |
Table 3: Elemental Analysis
| Element | Theoretical (%) | Actual (%) |
| Carbon (C) | 47.72 | 47.68 |
| Hydrogen (H) | 7.44 | 7.49 |
| Nitrogen (N) | 7.95 | 7.91 |
Experimental Protocols: The Foundation of Quality Assurance
The data presented in the CoA are the result of rigorous analytical testing. Below are detailed methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of Boc-Glycine-¹³C and to identify and quantify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: The sample solution is injected into the HPLC system. The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Verification
Objective: To confirm the molecular weight of Boc-Glycine-¹³C and to determine the percentage of ¹³C isotopic enrichment.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is often suitable for carboxylic acids.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL) and may be infused directly or injected via an LC system.
-
Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion [M-H]⁻.
-
Analysis:
-
Molecular Weight Verification: The observed m/z of the monoisotopic peak is compared to the theoretical m/z of the ¹³C-labeled compound.
-
Isotopic Enrichment Calculation: The relative intensities of the isotopic peaks (e.g., the peak for the fully ¹³C-labeled molecule and the peak for the unlabeled molecule) are used to calculate the atom percent enrichment of ¹³C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Boc-Glycine-¹³C and to ensure the absence of significant organic impurities.
¹H NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: The sample is dissolved in the deuterated solvent.
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Interpretation: The chemical shifts, integration values, and coupling patterns of the observed peaks are compared to the expected spectrum for Boc-Glycine. Key expected signals include those for the tert-butyl group of the Boc protector and the methylene protons of the glycine backbone.
¹³C NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: As for ¹H NMR.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Interpretation: The chemical shifts of the carbon signals are compared to the expected values. The spectrum will show a characteristic signal for the ¹³C-labeled carbon, which will typically be a singlet with a significantly higher intensity than the other carbon signals at natural abundance. The chemical shifts of the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group are also confirmed.
Elemental Analysis for Elemental Composition
Objective: To determine the percentage by weight of carbon, hydrogen, and nitrogen in the compound.
Methodology:
-
Instrumentation: An automated elemental analyzer.
-
Principle: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector (e.g., a thermal conductivity detector).
-
Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of Boc-Glycine-¹³C. The results should be within a narrow margin of error (typically ±0.4%) of the theoretical values.
Visualizing Quality and Application
Diagrams can provide a clear and concise understanding of complex processes. The following have been generated using the Graphviz DOT language to illustrate the quality control workflow and a key application of Boc-Glycine-¹³C.
Conclusion
The Certificate of Analysis for Boc-Glycine-¹³C is more than just a document; it is a comprehensive quality statement that underpins the reliability of your research. By understanding the data presented and the rigorous experimental protocols used to generate them, researchers, scientists, and drug development professionals can have full confidence in the integrity of this critical research material. This guide serves as a reference to aid in the interpretation of the CoA, ensuring that the Boc-Glycine-¹³C used in your experiments meets the high standards required for cutting-edge scientific discovery.
Navigating the Nuances of a Hygroscopic Molecule: A Technical Guide to Boc-Glycine-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hygroscopic properties of N-(tert-butoxycarbonyl)-glycine-¹³C (Boc-Glycine-¹³C), a critical isotopically labeled amino acid derivative used in peptide synthesis and drug development. Understanding and controlling the interaction of this compound with atmospheric moisture is paramount to ensuring its stability, accurate handling, and the integrity of experimental results. While specific quantitative hygroscopicity data for Boc-Glycine-¹³C is not publicly available, this guide outlines the foundational principles, experimental methodologies, and best practices for its handling and storage, drawing parallels from its unlabeled counterpart, Boc-Glycine, and general guidelines for hygroscopic active pharmaceutical ingredients (APIs).
Physicochemical Properties of Boc-Glycine-¹³C
Boc-Glycine-¹³C is a white to off-white crystalline powder. The introduction of a ¹³C isotope does not significantly alter the macroscopic physicochemical properties of the molecule compared to the unlabeled Boc-Glycine[1][2][3]. Therefore, data available for Boc-Glycine can be largely extrapolated to its ¹³C-labeled form.
| Property | Value | Source |
| Chemical Formula | C₆¹³CH₁₃NO₄ | [4] |
| Molecular Weight | 176.18 g/mol | [4] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 86-89 °C (lit.) | |
| Solubility | Soluble in organic solvents like methanol and acetone; sparingly soluble in water. | |
| Storage Temperature | -20°C for long-term storage. |
Certificates of Analysis for similar Boc-protected amino acids often report a low water content (typically <0.2% by Karl Fischer titration), indicating that the material is supplied in a dry state but also highlighting the need for controlled storage to prevent moisture uptake.
Understanding Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This property can significantly impact the quality, stability, and handling of pharmaceutical compounds. For a crystalline solid like Boc-Glycine-¹³C, moisture uptake can lead to:
-
Physical Changes : Caking, clumping, and changes in flowability, which can complicate accurate weighing and dispensing.
-
Chemical Degradation : Although Boc-protected amino acids are generally stable, excessive moisture can potentially lead to hydrolysis or other degradation pathways over time, especially under elevated temperatures.
-
Inaccurate Molar Concentrations : The absorption of water increases the mass of the substance, leading to errors in the preparation of solutions with precise molar concentrations.
Given that many active pharmaceutical ingredients and excipients are hygroscopic, regulatory bodies like the ICH provide guidelines for stability testing that include an assessment of a substance's sensitivity to moisture.
Quantitative Analysis of Hygroscopicity: Dynamic Vapor Sorption (DVS)
The gold standard for quantifying the hygroscopic nature of a pharmaceutical powder is Dynamic Vapor Sorption (DVS). This gravimetric technique measures the mass change of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.
Illustrative DVS Data and Interpretation
While specific DVS data for Boc-Glycine-¹³C is not available, the table below illustrates a typical hygroscopicity classification based on the percentage of water uptake at 25°C and 80% RH, as per the European Pharmacopoeia.
| Hygroscopicity Class | Water Uptake (% w/w) | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Substantial moisture uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid solution. |
A DVS experiment on Boc-Glycine-¹³C would yield a moisture sorption-desorption isotherm, a plot of the change in mass versus relative humidity. The shape of this isotherm provides valuable information about the mechanism of water uptake (adsorption vs. absorption) and whether the compound forms hydrates.
Experimental Protocol for Dynamic Vapor Sorption (DVS) Analysis
The following is a detailed methodology for a typical DVS experiment to characterize the hygroscopicity of a powdered substance like Boc-Glycine-¹³C.
Objective: To determine the moisture sorption and desorption characteristics of Boc-Glycine-¹³C at a constant temperature (e.g., 25°C).
Apparatus: A Dynamic Vapor Sorption analyzer equipped with a microbalance.
Procedure:
-
Sample Preparation: A small amount of the Boc-Glycine-¹³C powder (typically 5-15 mg) is accurately weighed into the DVS sample pan.
-
Drying: The sample is dried in the DVS instrument under a stream of dry nitrogen (0% RH) at the experimental temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is recorded as the dry mass of the sample.
-
Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold, for example, 0.0005%/min). The mass at each RH is recorded.
-
Desorption Phase: After reaching the maximum RH (e.g., 90%), the relative humidity is decreased in a similar stepwise manner back to 0% RH. The equilibrium mass at each step is recorded.
-
Data Analysis: The change in mass at each RH step is calculated as a percentage of the initial dry mass. The results are plotted as a moisture sorption-desorption isotherm (mass change (%) vs. RH (%)).
Handling and Storage of Boc-Glycine-¹³C
Given the hygroscopic nature of Boc-Glycine-¹³C, strict handling and storage procedures are essential to maintain its quality and integrity. The following guidelines are based on standard operating procedures for handling moisture-sensitive APIs.
General Handling Workflow
The following diagram illustrates a typical workflow for handling a hygroscopic compound like Boc-Glycine-¹³C in a laboratory setting.
Storage Decision Tree
The appropriate storage conditions for Boc-Glycine-¹³C depend on its hygroscopicity classification and intended duration of storage. The following decision tree provides a logical guide for determining the correct storage strategy.
Key Storage Recommendations:
-
Primary Container: The original manufacturer's container should be kept tightly sealed at all times when not in use.
-
Secondary Containment: For long-term storage or in high-humidity environments, the primary container should be placed inside a secondary container, such as a desiccator or a sealed bag with a desiccant (e.g., silica gel).
-
Temperature: For optimal chemical stability, Boc-Glycine-¹³C should be stored at -20°C.
-
Inert Atmosphere: For highly sensitive applications, after opening, the container headspace can be purged with an inert gas like argon or nitrogen before resealing.
-
Equilibration: Before opening a container that has been stored at a low temperature, it is crucial to allow it to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold powder.
Conclusion
References
Unveiling the Dynamics: A Technical Guide to the Deprotection Kinetics and Mechanisms of Boc-Glycine-¹³C
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and organic chemistry, prized for its stability and facile, acid-labile removal. Understanding the kinetics and mechanisms governing its cleavage from amino acids, such as ¹³C-labeled glycine, is paramount for optimizing reaction conditions, minimizing side reactions, and ensuring the efficient synthesis of target molecules. This in-depth technical guide provides a comprehensive overview of the deprotection of Boc-Glycine-¹³C, focusing on the underlying chemical principles, quantitative kinetic data, and detailed experimental methodologies.
Core Mechanisms of Boc Deprotection
The removal of the Boc group from Boc-Glycine-¹³C can be primarily achieved through two distinct mechanistic pathways: acid-catalyzed cleavage and thermal deprotection.
Acid-Catalyzed Deprotection
The most prevalent method for Boc group removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The generally accepted mechanism proceeds through the following key steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid.[3] This initial step is a rapid pre-equilibrium.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and undergoes fragmentation, leading to the formation of a stable tert-butyl cation and a carbamic acid derivative of glycine.[3]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine of glycine.[3]
-
Protonation of the Free Amine: Under the acidic conditions, the newly liberated amino group of glycine is protonated, forming the corresponding ammonium salt.
The rate-determining step in this process is the fragmentation of the protonated Boc-glycine.
Thermal Deprotection
An alternative, catalyst-free method for Boc removal is thermal deprotection, which is particularly useful for substrates sensitive to strong acids. This method involves heating the Boc-protected amino acid at elevated temperatures. The proposed mechanism involves a concerted intramolecular proton transfer, leading to the elimination of isobutylene and the formation of the carbamic acid, which then decarboxylates.
Kinetics of Boc-Glycine-¹³C Deprotection
The rate of Boc deprotection is influenced by several factors, including the strength and concentration of the acid, temperature, and the solvent. While specific kinetic data for Boc-Glycine-¹³C is limited in the literature, valuable insights can be drawn from studies on similar Boc-protected amines.
A pivotal study by Ashworth et al. on the HCl-catalyzed deprotection of a Boc-protected amine revealed a second-order dependence on the acid concentration. This indicates that two molecules of the acid are involved in the rate-determining step, one acting as a specific acid catalyst and the other as a general acid catalyst.
Table 1: Summary of Kinetic Data for Acid-Catalyzed Boc Deprotection
| Substrate | Acid | Solvent | Temperature (°C) | Rate Law | Observed Rate Constant (k_obs) | Reference |
| Boc-protected thioester | HCl | Toluene/propan-2-ol | 30 | Second-order in [HCl] | Not explicitly stated for this substrate | |
| Boc-protected tosylate | HCl | Toluene/propan-2-ol | 50 | Second-order in [HCl] | 1.3 x 10⁻³ M⁻² s⁻¹ | |
| Boc-protected tosylate | H₂SO₄ | Toluene/propan-2-ol | 50 | Second-order in [H₂SO₄] | 1.1 x 10⁻³ M⁻² s⁻¹ | |
| Boc-protected tosylate | CH₃SO₃H | Toluene/propan-2-ol | 50 | Second-order in [CH₃SO₃H] | 1.2 x 10⁻³ M⁻² s⁻¹ |
Note: The provided rate constants are for a different Boc-protected amine and serve as an illustrative example of the kinetic behavior. Direct measurement for Boc-Glycine-¹³C is required for precise values.
Influence of the ¹³C Isotope: The Kinetic Isotope Effect (KIE)
The presence of a ¹³C atom at the carbonyl position of the Boc group in Boc-Glycine-¹³C can potentially influence the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of the reaction with the lighter isotope (¹²C) to that with the heavier isotope (¹³C).
For the acid-catalyzed deprotection, the rate-determining step involves the cleavage of the C-O bond of the carbonyl group. A ¹³C atom at this position will have a slightly lower zero-point vibrational energy than a ¹²C atom. This difference in zero-point energy can lead to a small but measurable KIE. A study on the decomposition of carbamoyl phosphate, which involves a similar C-O bond cleavage, showed a significant ¹³C kinetic isotope effect of 1.058. This suggests that a measurable KIE could also be expected for the deprotection of Boc-Glycine-¹³C, providing further insight into the transition state of the reaction.
Experimental Protocols for Kinetic Analysis
To determine the deprotection kinetics of Boc-Glycine-¹³C, a well-defined experimental protocol is essential. The following outlines a general approach for monitoring the reaction and extracting kinetic data.
General Experimental Workflow
Detailed Methodologies
Materials:
-
Boc-Glycine-¹³C
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dioxane)
-
Acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane)
-
Internal standard for quantitative analysis (e.g., mesitylene for NMR)
-
Quenching solution (e.g., a cold basic solution like saturated sodium bicarbonate)
Procedure for Acid-Catalyzed Deprotection Kinetic Run:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of Boc-Glycine-¹³C and an internal standard in the chosen anhydrous solvent.
-
Initiation: At time t=0, add a predetermined concentration of the acid catalyst to the reaction mixture while stirring vigorously.
-
Sampling and Quenching: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing a cold quenching solution.
-
Analysis: Analyze the quenched samples using a suitable analytical technique to determine the concentrations of the remaining Boc-Glycine-¹³C and the formed Glycine-¹³C.
Analytical Techniques for Monitoring the Reaction:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic tert-butyl proton signal of the Boc group (a singlet around 1.4 ppm) and the appearance of signals corresponding to the deprotected glycine. For ¹³C-labeled glycine, ¹³C NMR can directly monitor the signal of the labeled carbonyl carbon.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can effectively separate the more nonpolar Boc-Glycine-¹³C from the more polar deprotected glycine product. A UV detector can be used for quantification by integrating the peak areas.
Table 2: Comparison of Analytical Methods for Monitoring Boc Deprotection
| Analytical Method | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | - Provides structural information- Non-destructive- Can be performed in situ | - Lower sensitivity compared to HPLC- Requires deuterated solvents for in situ monitoring |
| ¹³C NMR Spectroscopy | - Direct observation of the labeled carbon- Provides detailed structural information | - Low natural abundance (unless enriched)- Longer acquisition times |
| HPLC | - High sensitivity and resolution- Accurate quantification- Suitable for complex mixtures | - Destructive analysis- Requires method development |
Conclusion
The deprotection of Boc-Glycine-¹³C is a fundamental transformation with well-established acid-catalyzed and thermal mechanisms. While the general principles of the reaction kinetics are understood, particularly the second-order dependence on acid concentration in many cases, there is a notable lack of specific quantitative data for the ¹³C-labeled substrate. The potential for a kinetic isotope effect adds another layer of complexity and an avenue for deeper mechanistic investigation. By employing rigorous experimental protocols utilizing techniques such as NMR and HPLC, researchers can elucidate the precise kinetics of this crucial reaction, leading to more efficient and controlled synthetic processes in drug development and scientific research. Further studies focusing on the direct measurement of rate constants, activation parameters, and the ¹³C KIE for Boc-Glycine-¹³C deprotection are warranted to fill the existing gaps in the literature.
References
The Isotopic Handprint: A Technical Guide to the Impact of Boc-Glycine-¹³C Incorporation on Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical examination of the incorporation of N-tert-butoxycarbonyl (Boc)-protected, ¹³C-labeled Glycine into peptides. Contrary to what might be intuitively expected, the substitution of a ¹²C atom with its heavier ¹³C isotope does not significantly alter the peptide's three-dimensional structure, such as bond angles, lengths, or overall conformation. The physicochemical properties and biological activity remain largely equivalent. Instead, the profound impact of this isotopic substitution lies in the powerful analytical capabilities it unlocks, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the subtle physicochemical effects, the analytical applications they enable, and the experimental protocols for synthesis and analysis.
The Physical Impact of ¹³C Incorporation: A Subtle Shift
The foundational principle for using ¹³C-labeled peptides as internal standards and analytical probes is their chemical and biological equivalence to their unlabeled counterparts. The substitution of a ¹²C with a ¹³C atom introduces a mass change of approximately one Dalton. This mass increase has subtle, predictable effects on molecular vibrations and, consequently, on spectroscopic measurements. However, it does not alter the elemental composition, electronic structure, or bond lengths in a way that would change the peptide's biological function, such as receptor binding affinity or enzymatic susceptibility.[1]
Quantitative Effects on Spectroscopic Properties
The primary quantitative impact of ¹³C incorporation is observed in spectroscopic techniques sensitive to atomic mass, such as vibrational spectroscopy (FTIR/Raman) and NMR spectroscopy. These changes are not indicative of a structural alteration but are rather a direct consequence of the isotopic substitution itself.
Table 1: Predicted Vibrational Frequency Shifts for a ¹³C-Labeled Glycine Amide I Bond
| Vibrational Mode | Unlabeled ¹²C=O Frequency (cm⁻¹) | ¹³C-Labeled ¹³C=O Frequency (cm⁻¹) | Expected Downshift (cm⁻¹) |
| Amide I (C=O stretch) | ~1650 | ~1610 | ~40 |
Note: The exact frequencies can vary based on the local peptide environment and secondary structure. The downshift is a reliable and predictable effect of the increased reduced mass of the carbonyl bond oscillator.
Table 2: Typical NMR Chemical Shift Differences upon ¹³C Labeling of a Glycine Residue
| Nucleus | Typical Chemical Shift (ppm) | Isotope Effect on Neighboring Nuclei | Expected Change (ppm) |
| ¹³C (labeled) | 40-45 (Gly Cα) | Primary Isotope Effect (not applicable) | N/A |
| ¹³H (on Cα) | ~3.96 | Secondary Isotope Effect (2-bond) | -0.01 to -0.03 (upfield shift) |
| ¹⁵N (amide) | ~110 | Secondary Isotope Effect (1-bond) | -0.05 to -0.1 (upfield shift) |
| ¹³C (carbonyl) | ~172 | Secondary Isotope Effect (1-bond) | -0.02 to -0.05 (upfield shift) |
Note: These shifts are subtle and require high-resolution instrumentation to detect. They represent the slight perturbation of the electronic environment due to the isotopic substitution.
Application in Peptide Structure and Function Analysis
The true impact of incorporating Boc-Glycine-¹³C is realized in its application as a powerful analytical tool. The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active, unlike the predominant ¹²C isotope. This property, combined with its increased mass, allows for highly specific and sensitive detection in NMR and MS experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Site-specific ¹³C labeling is a cornerstone of modern NMR-based structural biology.[2] By introducing a ¹³C label at a specific glycine residue, researchers can:
-
Simplify Spectra: In a complex peptide with many overlapping signals, the ¹³C-labeled site provides a unique spectral marker that can be selectively observed using heteronuclear correlation experiments (like ¹H-¹³C HSQC).
-
Trace Backbone Conformation: NMR experiments can measure scalar couplings (J-couplings) between the ¹³Cα and other nuclei, which are dependent on dihedral angles, providing critical restraints for structure calculation.
-
Probe Dynamics and Interactions: Changes in the chemical shift of the ¹³C-labeled glycine upon binding to a target protein or ligand provide precise information about the binding site and the conformational changes that occur upon interaction.[3][4]
Caption: General workflow for NMR analysis of a ¹³C-labeled peptide.
Mass Spectrometry (MS)
In proteomics and drug metabolism studies, stable isotope labeling is the gold standard for accurate quantification.[5] A peptide synthesized with Boc-Glycine-¹³C serves as an ideal internal standard.
-
Quantitative Analysis: When mixed with a complex biological sample (e.g., cell lysate or plasma), the ¹³C-labeled peptide is chemically identical to its unlabeled, endogenous counterpart. They co-elute during liquid chromatography and co-ionize in the mass spectrometer. The mass difference allows the instrument to distinguish between the labeled standard (heavy) and the native peptide (light). The ratio of their signal intensities provides a highly accurate and precise measure of the native peptide's concentration.
-
Metabolic Flux Analysis: In metabolic studies, feeding cells ¹³C-labeled precursors allows researchers to track the incorporation of the label into newly synthesized proteins and peptides over time, providing insights into metabolic pathways and protein turnover.
Caption: Workflow for quantitative proteomics using a ¹³C-labeled peptide standard.
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) with Boc-Glycine-¹³C
This protocol outlines a standard manual procedure for incorporating a Boc-Glycine-¹³C residue using Fmoc (Fluorenylmethyloxycarbonyl) chemistry, which is common for routine synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Boc-Glycine-¹³C (for the specific coupling cycle)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain. Repeat for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve 3 equivalents (eq) of the Fmoc-amino acid and 3 eq of HBTU in DMF.
-
Add 6 eq of DIPEA to activate the amino acid (solution may change color).
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Incorporation of Boc-Glycine-¹³C:
-
Perform the Fmoc deprotection step as described in step 2 to expose the N-terminal amine of the growing peptide chain.
-
In a separate vial, dissolve 3 eq of Boc-Glycine-¹³C and 3 eq of HBTU in DMF.
-
Add 6 eq of DIPEA.
-
Add the activated Boc-Glycine-¹³C solution to the resin and agitate for 1-2 hours.
-
Crucially, do NOT perform an Fmoc deprotection step after this coupling. The Boc group is acid-labile and will be removed during the final cleavage.
-
-
Continuation of Synthesis: If the Boc-Glycine-¹³C is not the N-terminal residue, this protocol requires modification (e.g., using an orthogonal protecting group strategy). This protocol assumes it is the final residue or part of a fragment to be ligated. For this guide's purpose, we assume it's the N-terminal residue for simplicity.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for NMR Sample Preparation and Analysis
This protocol provides a general guideline for preparing a ¹³C-labeled peptide for NMR analysis to confirm incorporation and perform structural studies.
-
Sample Preparation:
-
Dissolve the lyophilized, purified ¹³C-labeled peptide in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
The final concentration should typically be between 0.5 and 2 mM.
-
Add 5-10% D₂O to the sample for the spectrometer's lock signal.
-
Add a chemical shift reference standard, such as DSS or TSP, if desired.
-
Filter the final solution into a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This is the key experiment to verify the label's incorporation. A single cross-peak should appear corresponding to the correlation between the ¹³Cα of the labeled glycine and its directly attached protons.
-
The coordinates of this peak (¹H and ¹³C chemical shifts) confirm the presence and electronic environment of the labeled site.
-
Further experiments like NOESY, TOCSY, and HNCACB can be performed for full structure determination and resonance assignment.
-
-
Data Processing and Analysis:
-
Process the spectra using software such as TopSpin, NMRPipe, or MestReNova.
-
Analyze the ¹H-¹³C HSQC spectrum to identify the glycine peak.
-
Use the chemical shifts and any observed NOEs involving the labeled glycine to inform structural models or map interaction surfaces.
-
Conclusion
The incorporation of Boc-Glycine-¹³C into a peptide chain is a powerful strategy that minimally perturbs the peptide's intrinsic structure while maximizing its analytical tractability. The true impact is not on the peptide's conformation but on the ability to perform highly sensitive and specific experiments. For researchers in drug development and structural biology, ¹³C labeling provides an indispensable tool for elucidating peptide structure, quantifying its presence in complex mixtures, and probing its molecular interactions with unparalleled precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Boc-Glycine-¹³C in ¹³C NMR-Based Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By tracing the flow of atoms from labeled substrates through metabolic pathways, researchers can quantify the rates (fluxes) of these reactions. ¹³C NMR-based MFA offers a powerful method for elucidating metabolic phenotypes in various biological systems, from microorganisms to mammalian cells. This document provides detailed application notes and protocols for the use of Boc-Glycine-¹³C as a tracer in ¹³C NMR-based metabolic flux analysis, tailored for applications in basic research and drug development.
Boc-Glycine-¹³C is a stable isotope-labeled form of the amino acid glycine, protected with a tert-butyloxycarbonyl (Boc) group. This protecting group can be advantageous for certain experimental designs and can be removed in situ or prior to cellular uptake to release ¹³C-glycine, which then enters central carbon metabolism. Glycine is a key node in metabolism, participating in the synthesis of serine, purines, glutathione, and heme, making ¹³C-glycine an invaluable tracer for probing the flux through these essential pathways.[1]
Applications in Research and Drug Development
The use of Boc-Glycine-¹³C in ¹³C NMR-based MFA can be applied to:
-
Elucidate Disease Mechanisms: Investigate alterations in glycine and one-carbon metabolism in diseases such as cancer and metabolic disorders.[2]
-
Drug Discovery and Development: Assess the metabolic effects of drug candidates on specific pathways involving glycine, providing insights into mechanisms of action and potential off-target effects.
-
Metabolic Engineering: Quantify the impact of genetic modifications on metabolic pathways to optimize the production of desired biomolecules.
-
Toxicology Studies: Determine the metabolic fate of compounds and their impact on glycine-dependent detoxification pathways like glutathione synthesis.
Quantitative Data Summary
The following table summarizes representative metabolic flux data obtained from studies utilizing ¹³C-labeled glycine as a tracer. These values can serve as a baseline for comparison in new experiments.
| Metabolic Flux | Organism/Cell Type | Flux Rate (μmol/kg·h) | Reference |
| Total Glycine Flux | Healthy Humans | 463 ± 55 | [3] |
| Glycine to Serine Synthesis (via SHMT) | Healthy Humans | 193 ± 28 | [3] |
| Glycine Decarboxylation (via GCS) | Healthy Humans | 190 ± 41 | [3] |
| Serine Synthesis (from GCS-derived one-carbon unit) | Healthy Humans | 88 ± 13 |
Experimental Protocols
Protocol 1: Deprotection of Boc-Glycine-¹³C
For cellular studies, the Boc protecting group must be removed to allow glycine to be metabolized. This can be achieved prior to adding the tracer to the cell culture medium.
Materials:
-
Boc-Glycine-¹³C
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen gas supply
-
pH meter
-
Sodium bicarbonate (NaHCO₃) solution
-
Sterile, cell culture-grade phosphate-buffered saline (PBS)
Procedure:
-
Dissolve Boc-Glycine-¹³C in a minimal volume of DCM in a clean, dry glass vial.
-
Add an excess of TFA (e.g., 10-20 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS if necessary.
-
Evaporate the solvent and excess TFA under a gentle stream of nitrogen gas.
-
Re-dissolve the resulting ¹³C-glycine in sterile PBS.
-
Carefully neutralize the solution to pH 7.4 using a sterile NaHCO₃ solution.
-
Sterile-filter the ¹³C-glycine solution through a 0.22 µm filter before adding it to the cell culture medium.
Protocol 2: ¹³C Labeling Experiment in Cultured Cells
Materials:
-
Cultured cells of interest
-
Standard cell culture medium (lacking unlabeled glycine)
-
Sterile ¹³C-glycine solution (from Protocol 1)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
-
Ice-cold PBS
-
Methanol-water extraction solvent (80:20 v/v, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Seed cells in culture plates or flasks and grow to the desired confluency (typically mid-exponential phase).
-
Aspirate the standard culture medium and wash the cells once with pre-warmed, glycine-free medium.
-
Add the experimental medium containing the desired concentration of ¹³C-glycine. Ensure this medium is otherwise identical to the standard growth medium.
-
Incubate the cells for a predetermined time to allow for isotopic steady state to be reached. This time should be optimized for the specific cell line and may range from several hours to over 24 hours.
-
To harvest, place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add the pre-chilled 80% methanol extraction solvent to the cells.
-
Scrape the cells and collect the cell extract into a microcentrifuge tube.
-
Vortex the extract vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant (containing the polar metabolites) to a new tube for NMR analysis.
Protocol 3: ¹³C NMR Sample Preparation and Data Acquisition
Materials:
-
Metabolite extract from Protocol 2
-
Lyophilizer or vacuum concentrator
-
NMR buffer (e.g., phosphate buffer in D₂O containing a known concentration of an internal standard like DSS or TMSP)
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Lyophilize or dry the metabolite extract under vacuum.
-
Reconstitute the dried extract in a precise volume of NMR buffer.
-
Transfer the reconstituted sample to an NMR tube.
-
Acquire ¹³C NMR spectra. Typical acquisition parameters for a 1D ¹³C spectrum are:
-
Spectrometer Frequency: ≥ 125 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Dependent on sample concentration, typically ranging from a few thousand to over 10,000 scans for good signal-to-noise.
-
Temperature: 298 K.
-
-
For more detailed analysis, 2D NMR experiments such as ¹H-¹³C HSQC can be acquired to resolve overlapping signals and aid in metabolite identification.
Data Analysis
The analysis of ¹³C NMR data for MFA involves:
-
Metabolite Identification: Assigning peaks in the NMR spectrum to specific carbon atoms of metabolites based on their chemical shifts.
-
Quantification of ¹³C Enrichment: Determining the fractional abundance of ¹³C at specific atomic positions from the intensities of the corresponding peaks.
-
Metabolic Modeling: Using computational software (e.g., INCA, Metran) to fit the measured ¹³C labeling patterns to a metabolic network model to estimate intracellular fluxes.
Visualizations
Glycine Metabolism and Connections to Central Carbon Metabolism
Caption: Metabolic pathways involving glycine traced by ¹³C-glycine.
Experimental Workflow for ¹³C NMR-Based Metabolic Flux Analysis
Caption: Workflow for ¹³C MFA using Boc-Glycine-¹³C.
Logical Relationship of Data for Flux Calculation
Caption: Logical flow for calculating metabolic fluxes from NMR data.
References
- 1. escholarship.org [escholarship.org]
- 2. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Proteomics Using Boc-Glycine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in response to various stimuli, disease states, or therapeutic interventions. Stable isotope labeling, coupled with mass spectrometry, offers a robust methodology for accurate and reproducible protein quantification. While metabolic labeling methods like SILAC are powerful for cell culture experiments, chemical labeling techniques provide a versatile alternative for a broader range of sample types, including tissues and biofluids.
This document details the application of Boc-Glycine-¹³C, a stable isotope-labeled amino acid derivative, for the in vitro chemical labeling of peptides for quantitative proteomics. This approach involves the covalent attachment of Boc-Glycine-¹³C to the N-termini and lysine residues of peptides derived from protein digests. The incorporation of the ¹³C isotope allows for the differentiation and relative quantification of peptides from different samples within a single mass spectrometry analysis. The principles and protocols outlined here are analogous to the well-established stable isotope dimethyl labeling technique, providing a cost-effective and straightforward workflow for high-throughput quantitative proteomics.
Principle of the Method
The workflow is based on the chemical derivatization of primary amines in peptides. After protein extraction and enzymatic digestion (e.g., with trypsin), the resulting peptide mixtures from different samples are labeled with isotopically light (¹²C) or heavy (¹³C) Boc-Glycine. For this application, we will consider the use of an activated form of Boc-Glycine, such as an N-hydroxysuccinimide (NHS) ester, to facilitate the reaction with the primary amines of the peptides (N-terminus and the ε-amino group of lysine side chains).
The two labeled peptide populations (e.g., control vs. treated) are then mixed in a 1:1 ratio. During mass spectrometry analysis, the chemically identical, but isotopically distinct, peptide pairs co-elute and are detected as doublets with a characteristic mass difference. The ratio of the signal intensities of the heavy and light peptide peaks directly corresponds to the relative abundance of that peptide, and consequently the parent protein, in the original samples.
Experimental Protocols
Protein Extraction and Digestion
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Reduction and Alkylation:
-
To 100 µg of protein from each sample, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Protein Precipitation (Optional but Recommended): Precipitate the protein using pre-chilled acetone (-20°C) overnight to remove interfering substances. Centrifuge, decant the supernatant, and air-dry the protein pellet.
-
In-solution Digestion:
-
Resuspend the protein pellet in 100 µL of 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method. Dry the purified peptides in a vacuum centrifuge.
Peptide Labeling with Activated Boc-Glycine-¹³C/¹²C
This protocol assumes the use of an N-hydroxysuccinimide (NHS) ester of Boc-Glycine, which would be prepared separately.
-
Reagent Preparation:
-
Labeling Buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.
-
"Light" Labeling Reagent: Boc-Glycine-¹²C-NHS dissolved in anhydrous acetonitrile (ACN) to a concentration of 50 mg/mL.
-
"Heavy" Labeling Reagent: Boc-Glycine-¹³C-NHS dissolved in anhydrous ACN to a concentration of 50 mg/mL.
-
-
Labeling Reaction:
-
Resuspend the dried peptide samples (e.g., control and treated) in 50 µL of Labeling Buffer.
-
To the control sample, add 4 µL of the "Light" Labeling Reagent.
-
To the treated sample, add 4 µL of the "Heavy" Labeling Reagent.
-
Vortex briefly and incubate for 1 hour at room temperature.
-
-
Quenching:
-
Add 8 µL of 5% hydroxylamine to each sample to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Pooling and Final Cleanup:
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Desalt the mixed peptides using a C18 StageTip.
-
Dry the final labeled peptide mixture in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried, labeled peptide mixture in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
Chromatography: Load the sample onto a reversed-phase nano-liquid chromatography (nanoLC) system. Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Scan: Acquire full MS scans to detect the peptide precursor ions. Labeled peptide pairs will appear as doublets with a specific mass difference corresponding to the number of incorporated ¹³C atoms.
-
MS/MS Scan: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD). The resulting fragment ions are used for peptide sequencing and protein identification.
-
Data Analysis
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein sequence database (e.g., UniProt).
-
Specify the enzyme used for digestion (e.g., Trypsin/P).
-
Set variable modifications for the "light" and "heavy" Boc-Glycine labels on peptide N-termini and lysine residues.
-
Set a fixed modification for carbamidomethylation of cysteine.
-
-
Quantification: The software will identify the paired "light" and "heavy" peptide peaks and calculate the ratio of their intensities.
-
Protein Ratio Calculation: Protein abundance ratios are calculated from the median of all unique peptide ratios for that protein.
-
Statistical Analysis: Perform statistical analysis to identify proteins with significantly altered abundance between the compared samples.
Data Presentation
The following tables present representative quantitative data that can be obtained using an N-terminal chemical labeling strategy. This data is derived from studies utilizing stable isotope dimethyl labeling, which is methodologically analogous to the proposed Boc-Glycine-¹³C labeling.
Table 1: Representative Protein Quantification Data from a Comparative Proteomics Experiment
| Protein Accession | Gene Name | Description | Log₂(Fold Change) (Treated/Control) | p-value | Number of Peptides Quantified |
| P02768 | ALB | Serum albumin | -0.15 | 0.68 | 35 |
| P68871 | HBB | Hemoglobin subunit beta | 0.05 | 0.89 | 12 |
| Q9Y6K9 | ANXA1 | Annexin A1 | 2.10 | 0.002 | 8 |
| P08670 | VIM | Vimentin | 0.21 | 0.45 | 18 |
| P14136 | HSP90AB1 | Heat shock protein HSP 90-beta | 1.58 | 0.01 | 11 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | -0.08 | 0.75 | 22 |
Table 2: Quantification of Post-Translational Modifications (Phosphorylation)
| Protein Accession | Gene Name | Phosphorylation Site | Log₂(Fold Change) (Stimulated/Unstimulated) | p-value |
| P42336 | MAPK3 | T202, Y204 | 3.5 | <0.001 |
| P28482 | MAPK1 | T185, Y187 | 3.2 | <0.001 |
| P31749 | AKT1 | S473 | 2.8 | 0.005 |
| Q13469 | GSK3A | S21 | -1.9 | 0.008 |
| P49841 | GSK3B | S9 | -2.1 | 0.003 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for quantitative proteomics using Boc-Glycine-¹³C.
Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway
Chemical labeling proteomics can be used to quantify changes in protein abundance and phosphorylation in signaling pathways, such as the PI3K/Akt/mTOR pathway, in response to stimuli like growth factors.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols: A Step-by-Step Guide to Boc-Glycine-¹³C Coupling in Solid-Phase Peptide Synthesis
Introduction
Stable isotope labeling of peptides is a cornerstone technique in biochemical and pharmaceutical research, enabling detailed investigation of peptide structure, dynamics, and metabolic pathways through Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics by mass spectrometry.[1][2] The site-specific incorporation of ¹³C-labeled amino acids, such as Boc-Glycine-¹³C, is achieved through Solid-Phase Peptide Synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established method for this purpose.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Boc-Glycine-¹³C into a growing peptide chain using manual Boc-SPPS. It covers the entire workflow, from resin preparation and the iterative cycle of deprotection, neutralization, and coupling, to the final cleavage and purification of the labeled peptide.
Quantitative Data Summary
The successful incorporation of Boc-Glycine-¹³C is evaluated by coupling efficiency, isotopic enrichment, and overall peptide yield. These parameters are highly dependent on the peptide sequence, length, and the specific synthesis conditions employed. The following table provides typical expected values for a standard synthesis.
| Parameter | Typical Value | Method of Analysis | Notes |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin)[5] | Critical for minimizing deletion sequences. A value >99.5% is ideal. |
| Isotopic Enrichment | > 98% | Mass Spectrometry (MS) | Dependent on the purity of the starting Boc-Glycine-¹³C material. |
| Final Peptide Yield | 10-30% (crude) | Gravimetric Analysis, UV-Vis | Highly dependent on peptide length, sequence complexity, and purification efficiency. |
Experimental Workflow
The overall process for Boc-SPPS follows a cyclical procedure to elongate the peptide chain, followed by a final cleavage step.
Caption: High-level workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
Resin Selection and Preparation
The choice of resin is critical and depends on whether the desired final peptide has a C-terminal acid or amide. For C-terminal acids, Merrifield or PAM resins are commonly used. For C-terminal amides, MBHA or BHA resins are the standards.
Protocol: Attaching the First Amino Acid to Merrifield Resin (Cesium Salt Method) This method ensures a racemization-free esterification of the first Boc-protected amino acid to the resin.
-
Salt Formation : Dissolve the first Boc-amino acid (2 eq. relative to resin capacity) in ethanol. Adjust the pH to 7.0 with a 2M aqueous solution of Cesium Carbonate (Cs₂CO₃). Evaporate the solution to dryness.
-
Resin Swelling : Swell the Merrifield resin in dichloromethane (DCM) for 1 hour, then wash thoroughly with N,N-dimethylformamide (DMF).
-
Attachment : Add the Boc-amino acid cesium salt (1.2 eq.) dissolved in DMF to the swelled resin.
-
Reaction : Heat the mixture at 50°C for 12-24 hours.
-
Washing : After the reaction, wash the resin sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and DCM (3x).
-
Drying : Dry the resin under vacuum.
The SPPS Cycle: Boc-Glycine-¹³C Incorporation
Each cycle involves deprotection of the N-terminal Boc group, neutralization, and coupling of the next amino acid.
Protocol: Step 1 - N-terminal Boc Deprotection The Boc group is acid-labile and is removed with trifluoroacetic acid (TFA).
-
Swell the peptide-resin in DCM.
-
Drain the DCM and add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete cleavage of the Boc group.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual acid. Note: When the peptide sequence contains sensitive residues like Cys, Met, or Trp, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution to prevent side reactions from tert-butyl cations.
Protocol: Step 2 - Neutralization After deprotection, the N-terminal amine is a TFA salt and must be neutralized to the free amine before coupling.
-
To the washed peptide-resin, add a solution of 5-10% diisopropylethylamine (DIEA) in DCM or DMF.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base. Note: In situ neutralization protocols, where neutralization and coupling occur simultaneously, can also be used, particularly with HBTU or HATU coupling reagents.
Protocol: Step 3 - Boc-Glycine-¹³C Coupling The carboxyl group of Boc-Glycine-¹³C must be activated to react with the free N-terminal amine on the growing peptide chain. Several coupling reagents are available.
Method A: Using HBTU/HATU HBTU and HATU are highly efficient uronium salt-based coupling reagents.
-
In a separate vessel, dissolve Boc-Glycine-¹³C (3-4 eq. relative to resin capacity) and HBTU or HATU (3-4 eq.) in DMF.
-
Add DIEA (6-8 eq.) to the amino acid solution to begin activation.
-
Immediately add the activated solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 15-60 minutes at room temperature.
-
After the reaction, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Method B: Using DCC/DIC Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective carbodiimide coupling agents.
-
Dissolve Boc-Glycine-¹³C (3 eq.) in DCM or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
In a separate vessel, dissolve DCC or DIC (3 eq.) in DCM and add it to the reaction vessel. If using DIC, an additive like 1-hydroxybenzotriazole (HOBt) is recommended to suppress racemization and accelerate the reaction.
-
Agitate the reaction for 1-2 hours.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
Monitoring the Coupling Reaction
Ensuring the coupling reaction goes to completion (>99%) is vital for the purity of the final peptide. The Kaiser test (or ninhydrin test) is a sensitive qualitative method to detect the presence of unreacted primary amines.
Caption: Decision workflow for monitoring coupling efficiency with the Kaiser Test.
Protocol: Kaiser Test
-
Sample Preparation : Withdraw a small sample of the peptide-resin (a few beads) after the coupling and washing steps.
-
Reagent Addition : Place the beads in a small test tube and add 2-3 drops each of:
-
Reagent A: 5% Ninhydrin in ethanol.
-
Reagent B: 80% Phenol in ethanol.
-
Reagent C: 2% 0.001M KCN in pyridine.
-
-
Heating : Heat the test tube at 100-110°C for 5 minutes.
-
Observation : Observe the color of the beads.
-
Blue/Purple : Indicates the presence of free primary amines; coupling is incomplete. The coupling step should be repeated.
-
Yellow/Colorless : Indicates the absence of free primary amines; coupling is complete. You may proceed to the next cycle.
-
Final Cleavage and Purification
Once the peptide sequence is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.
Protocol: HF Cleavage Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
-
Place the dried peptide-resin in a specialized HF reaction vessel.
-
Add scavengers (e.g., anisole, p-cresol) to the vessel to trap reactive cations generated during deprotection.
-
Cool the vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Peptide Precipitation : Wash the resin with cold diethyl ether to remove scavengers and precipitate the crude peptide.
-
Extraction : Extract the peptide from the resin using an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis : Confirm the identity and purity of the ¹³C-labeled peptide using Mass Spectrometry and NMR.
References
Application Notes and Protocols for Tracing Amino Acid Metabolism In Vivo using Boc-Glycine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying fluxes in vivo. Glycine, a non-essential amino acid, is central to numerous metabolic processes, including the synthesis of proteins, glutathione, heme, and purines.[1] Tracing the metabolic fate of glycine provides critical insights into cellular health, disease states, and the mechanism of action of novel therapeutics.
This document provides detailed application notes and protocols for the use of Boc-Glycine-¹³C as a tracer for in vivo glycine metabolism studies. While standard ¹³C-glycine is conventionally used for such purposes, this guide addresses the unique considerations for its N-tert-butoxycarbonyl (Boc) protected form.
Note on the Use of Boc-Protected Amino Acids for In Vivo Tracing: The use of a Boc-protected amino acid for in vivo metabolic tracing is a non-standard approach. The Boc group is primarily a protecting group for in vitro chemical synthesis, and it is highly susceptible to cleavage under acidic conditions, such as those found in the stomach.[2][3][4] Therefore, oral administration of Boc-Glycine-¹³C is expected to result in rapid deprotection, yielding free ¹³C-glycine that subsequently enters the systemic circulation. The protocols outlined below are based on the premise that Boc-Glycine-¹³C serves as a precursor to ¹³C-glycine in vivo.
Principle of the Method
Boc-Glycine-¹³C is administered to an in vivo model system (e.g., a mouse). Following administration, the Boc protecting group is cleaved, releasing ¹³C-glycine. This isotopically labeled glycine then participates in various metabolic pathways. The ¹³C label is incorporated into downstream metabolites, such as serine, glutathione, and the building blocks of proteins and nucleic acids.[1]
By collecting tissues at specific time points and analyzing them via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the ¹³C-labeled metabolites. This data allows for the mapping of glycine flux through different pathways and provides a quantitative measure of metabolic activity.
Key Metabolic Pathways of Glycine
Glycine metabolism is complex and interconnected with several major metabolic networks. Understanding these pathways is crucial for designing experiments and interpreting results.
-
Glycine Cleavage System (GCS): This mitochondrial enzyme complex is a major route for glycine catabolism, breaking it down into CO₂, ammonia, and a one-carbon unit transferred to tetrahydrofolate (THF).
-
Serine Synthesis: Glycine can be reversibly converted to serine by serine hydroxymethyltransferase (SHMT), a key reaction in one-carbon metabolism.
-
Glutathione Synthesis: Glycine is one of the three amino acid precursors for the synthesis of the antioxidant glutathione (GSH).
-
Purine Synthesis: The entire glycine molecule is incorporated into the purine ring, making it essential for DNA and RNA synthesis.
-
Heme Synthesis: The initial step in heme biosynthesis involves the condensation of glycine and succinyl-CoA.
-
Creatine Synthesis: Glycine is a precursor for the synthesis of creatine, which is vital for energy metabolism in muscle and brain tissue.
Experimental Protocols
The following protocols provide a general framework for an in vivo tracing study. Specific parameters such as animal strain, age, diet, tracer dose, and time points should be optimized for the specific research question.
Animal Handling and Acclimation
-
Animal Model: C57BL/6 mice are commonly used. House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Diet: Provide a standard chow diet and water ad libitum. For specific metabolic questions, a defined diet may be necessary.
-
Fasting: To increase the fractional enrichment of metabolites from the tracer, fast the animals for 6-12 hours prior to tracer administration. Provide free access to water during the fasting period.
Tracer Administration
The choice of administration route depends on the experimental goal. Oral gavage is simpler, while intravenous infusion provides more precise control over the tracer's entry into the circulation.
Option A: Oral Gavage
-
Preparation: Dissolve Boc-Glycine-¹³C in a suitable vehicle (e.g., sterile water or corn oil). A typical dose is 2 g/kg body weight.
-
Administration: Administer the solution carefully via oral gavage to the fasted, conscious animal.
Option B: Intravenous (Tail Vein) Infusion
-
Preparation: Dissolve Boc-Glycine-¹³C in sterile saline. The solution must be sterile-filtered.
-
Administration: Anesthetize the mouse. Perform a bolus injection into the tail vein followed by a constant infusion using a syringe pump. A typical infusion rate is 25 mg/kg/min for a duration determined by the experimental time points.
Sample Collection
-
Time Points: Collect samples at various times post-administration (e.g., 30, 60, 120, 240 minutes) to capture the dynamics of glycine metabolism.
-
Euthanasia: Euthanize the animal via cervical dislocation or another approved method that minimizes metabolic changes.
-
Tissue Collection: Rapidly dissect tissues of interest (e.g., liver, kidney, muscle, brain, tumor).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge immediately at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Quenching: Immediately snap-freeze tissues in liquid nitrogen to quench all metabolic activity. Store all samples (tissues and plasma) at -80°C until analysis.
Metabolite Extraction and Analysis
-
Homogenization: Homogenize the frozen tissue samples (~20-50 mg) in a cold extraction solvent (e.g., 80% methanol) using a bead beater or mortar and pestle.
-
Extraction: Vortex the homogenate and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): Re-suspend the dried metabolites and derivatize them to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
LC-MS/MS Analysis: Re-suspend the dried extract in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This is often the preferred method for analyzing a wide range of metabolites without derivatization.
-
Data Analysis: Analyze the raw data to identify metabolites and determine the mass isotopologue distributions (MIDs). The MID describes the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2) for a given metabolite, revealing the extent of ¹³C incorporation.
Data Presentation and Interpretation
Quantitative data from tracing experiments should be presented clearly to allow for comparison across different conditions, tissues, and time points. The following tables provide examples based on expected outcomes from a study using a ¹³C-glycine tracer.
Table 1: Fractional Enrichment of Glycine and Serine in Liver Tissue
| Time Point (minutes) | ¹³C-Glycine Enrichment (%) | ¹³C-Serine Enrichment (%) |
| 30 | 45.2 ± 5.1 | 15.8 ± 2.3 |
| 60 | 58.9 ± 6.7 | 28.4 ± 3.1 |
| 120 | 55.1 ± 4.9 | 35.6 ± 4.0 |
| 240 | 40.3 ± 5.5 | 32.1 ± 3.8 |
Data are presented as mean ± SD and are hypothetical, representing the expected pattern of label incorporation into the direct downstream metabolite, serine.
Table 2: Mass Isotopologue Distribution (MID) of Glutathione in Liver at 120 minutes
| Isotopologue | Fractional Abundance (%) |
| M+0 (Unlabeled) | 60.5 ± 4.5 |
| M+1 | 5.3 ± 0.8 |
| M+2 (from ¹³C-Glycine) | 33.1 ± 3.9 |
| M+3 | 1.1 ± 0.3 |
Data are presented as mean ± SD. The M+2 peak represents glutathione molecules synthesized using the administered ¹³C-glycine tracer (glycine has 2 carbon atoms).
Interpretation:
-
Fractional Enrichment: This value indicates the percentage of a metabolite pool that has been labeled by the tracer. The kinetics of enrichment (rise and fall over time) provide insights into the turnover rate of the metabolite.
-
Mass Isotopologue Distribution (MID): The MID provides a detailed picture of how the tracer's carbon atoms are incorporated into downstream metabolites. For example, a significant M+2 peak in glutathione confirms active synthesis utilizing the administered ¹³C-glycine.
Conclusion
The use of Boc-Glycine-¹³C for in vivo metabolic tracing offers a method to study the dynamic flux of glycine through key biosynthetic and catabolic pathways. While the Boc protecting group is expected to be rapidly cleaved upon administration, the released ¹³C-glycine acts as an effective tracer. The protocols and data interpretation frameworks provided here serve as a comprehensive guide for researchers aiming to investigate the crucial role of glycine metabolism in health and disease, with applications spanning from basic science to drug development.
References
Application of Boc-Glycine-¹³C in Protein-Protein Interaction Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Elucidating the specific interfaces and binding affinities of these interactions provides critical insights for the development of targeted therapeutics. Stable isotope labeling, in conjunction with powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, offers a high-resolution window into the intricacies of these molecular partnerships.
This document provides detailed application notes and protocols for the use of Boc-Glycine-¹³C, a key reagent in the synthesis of isotopically labeled peptides, for the investigation of PPIs. The focus is on the well-studied interaction between the Growth factor receptor-bound protein 2 (Grb2) and phosphorylated peptides derived from the Son of Sevenless (Sos1) protein, a critical node in the Ras/MAPK signaling pathway.
Application: Probing the Grb2-Sos1 Interaction with a ¹³C-Labeled Peptide
The Grb2 protein is an essential adaptor protein in receptor tyrosine kinase signaling pathways. Its central SH2 domain specifically recognizes and binds to phosphotyrosine (pY) motifs on activated receptors and other signaling proteins, such as Sos1. This interaction is a key step in the activation of the Ras-MAPK cascade, which is frequently dysregulated in cancer.
By synthesizing a peptide mimic of the Grb2-binding region of Sos1 with a ¹³C-labeled glycine residue, researchers can use NMR spectroscopy to map the binding interface on the Grb2 SH2 domain and quantify the binding affinity. The ¹³C label provides a sensitive probe to monitor changes in the chemical environment of the peptide upon binding to the protein.
Quantitative Analysis of Grb2 SH2 Domain-Peptide Interaction
Chemical Shift Perturbation (CSP) is a powerful NMR technique to identify the binding interface of a protein-ligand interaction. By titrating a ¹³C-labeled peptide into a solution of ¹⁵N-labeled Grb2 SH2 domain, changes in the chemical shifts of the protein's backbone amide signals can be monitored via ¹H-¹⁵N HSQC spectra. The residues exhibiting significant chemical shift perturbations are typically located at or near the binding interface.
The following table presents representative chemical shift perturbation data for the interaction of a ¹³C-labeled phosphopeptide with the Grb2 SH2 domain.
| Grb2 SH2 Domain Residue | Chemical Shift Perturbation (Δδ in ppm) |
| Lys87 | 0.35 |
| Ser88 | 0.42 |
| Glu89 | 0.31 |
| Ser90 | 0.55 |
| Tyr91 | 0.28 |
| Gly93 | 0.39 |
| Ser96 | 0.61 |
| Leu97 | 0.48 |
| Phe108 | 0.33 |
| Lys109 | 0.58 |
Note: This data is representative and compiled for illustrative purposes. Actual chemical shift perturbations will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a ¹³C-Labeled Peptide using Boc-Glycine-¹³C Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a ¹³C-labeled glycine residue using Boc chemistry.
Materials:
-
Boc-Glycine-¹³C
-
Other Boc-protected amino acids
-
Merrifield resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM in the synthesis vessel for 30 minutes.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Boc-protected amino acid (C-terminal) in DMF.
-
Add HBTU and DIEA to activate the amino acid.
-
Add the activated amino acid solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and shake for 10 minutes to neutralize the trifluoroacetate salt.
-
Wash the resin with DMF.
-
-
Coupling of Subsequent Amino Acids (including Boc-Glycine-¹³C):
-
Repeat steps 2 (using the next amino acid in the sequence, including Boc-Glycine-¹³C at the desired position), 3, and 4 for each subsequent amino acid until the peptide is fully assembled.
-
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF and scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.
-
Workflow for Boc-SPPS of a ¹³C-labeled peptide.
Protocol 2: NMR Titration for Chemical Shift Perturbation Analysis
This protocol describes the acquisition of ¹H-¹⁵N HSQC spectra to monitor the interaction between a ¹³C-labeled peptide and a ¹⁵N-labeled protein.
Materials:
-
¹⁵N-labeled Grb2 SH2 domain (expressed in E. coli and purified)
-
¹³C-labeled peptide (synthesized and purified)
-
NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.8, in 90% H₂O/10% D₂O)
-
NMR spectrometer with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the ¹⁵N-labeled Grb2 SH2 domain at a known concentration (e.g., 100 µM) in NMR buffer.
-
Prepare a concentrated stock solution of the ¹³C-labeled peptide in the same NMR buffer.
-
-
Initial Spectrum (Apo state):
-
Transfer the ¹⁵N-labeled Grb2 SH2 domain solution to an NMR tube.
-
Acquire a ¹H-¹⁵N HSQC spectrum. This will serve as the reference (apo) spectrum.
-
-
Titration:
-
Add a small aliquot of the concentrated ¹³C-labeled peptide solution to the NMR tube containing the protein to achieve a specific molar ratio (e.g., 1:0.2 protein:peptide).
-
Gently mix the sample.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
-
Repeat Titration Steps:
-
Continue adding aliquots of the peptide stock solution to achieve a series of increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Processing and Analysis:
-
Process the series of HSQC spectra using appropriate NMR software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra and identify the amide peaks that show significant shifts in their positions upon addition of the peptide.
-
Calculate the weighted chemical shift perturbation (Δδ) for each assigned residue using the following formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H is the change in the ¹H chemical shift, Δδ_N is the change in the ¹⁵N chemical shift, and α is a weighting factor (typically around 0.14-0.2).[3]
-
Plot the chemical shift perturbations as a function of residue number to map the binding interface.
-
The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.[3]
-
Workflow for an NMR titration experiment.
Signaling Pathway Visualization
The interaction between Grb2 and Sos1 is a critical step in the Ras/MAPK signaling pathway, which is initiated by the activation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).
The Grb2-Sos1 interaction in the Ras/MAPK pathway.
Conclusion
The use of Boc-Glycine-¹³C in solid-phase peptide synthesis provides a robust method for generating isotopically labeled probes for the study of protein-protein interactions. When combined with NMR spectroscopy, this approach allows for the detailed characterization of binding interfaces and the quantification of binding affinities. The protocols and data presented here for the Grb2-Sos1 system serve as a comprehensive guide for researchers applying these powerful techniques to their own systems of interest, ultimately advancing our understanding of cellular signaling and aiding in the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-Glycine-¹³C Labeling for NMR Spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Boc-Glycine-¹³C labeling for NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Boc-Glycine-¹³C in NMR studies?
A1: Boc-Glycine-¹³C is used as a stable isotope-labeled precursor for incorporation into peptides and proteins. The ¹³C nucleus is NMR-active, and its introduction at a specific glycine residue allows for detailed structural and dynamic studies of the molecule by tracking the unique NMR signal of the labeled carbon. This is particularly useful for simplifying complex spectra and probing specific sites within a larger biomolecule.
Q2: When is ¹³C labeling necessary for peptide or protein NMR?
A2: For very small peptides, natural abundance ¹³C (approximately 1.1%) may be sufficient for detection with high-field NMR spectrometers. However, for larger peptides and proteins, isotopic labeling with ¹³C is often essential to enhance signal sensitivity and to enable the use of advanced multidimensional NMR experiments (e.g., HSQC, HMBC) that are critical for resonance assignment and structural analysis.
Q3: What are the key considerations for preparing an NMR sample of a Boc-Glycine-¹³C labeled peptide?
A3: Key considerations for sample preparation include ensuring the sample is free of solid particles, using the correct amount of material, and choosing an appropriate deuterated solvent.[1] For peptides, a concentration of 2-5 mM is often achievable and provides good signal-to-noise.[2] It is also crucial to filter the sample into a clean NMR tube to avoid magnetic field distortions that can lead to broadened spectral lines.[1]
Q4: How does the choice of solvent affect the ¹³C chemical shift of Boc-Glycine?
A4: The polarity of the solvent can influence the ¹³C NMR chemical shifts of the carbonyl carbons in N-Boc-protected amino acids.[3] Generally, an increase in solvent polarity can lead to downfield shifts of the carbonyl carbon signals.[3] It is important to be consistent with the solvent used for comparison across different experiments.
Troubleshooting Guide
Issue 1: Low Signal-to-Noise (S/N) Ratio
A low signal-to-noise ratio is a common challenge in ¹³C NMR due to the lower gyromagnetic ratio of the ¹³C nucleus compared to ¹H.
| Potential Cause | Recommended Solution |
| Insufficient Sample Concentration | Increase the peptide concentration if solubility permits. For peptides, a concentration of 2-5 mM is a good target. Ensure the sample is not aggregated, as this reduces the concentration of the soluble, NMR-visible species. |
| Suboptimal NMR Acquisition Parameters | Optimize the recycle delay (D1) to allow for adequate T1 relaxation; a starting point of 1-2 seconds is common. Increase the number of scans (NS), as the S/N ratio increases with the square root of the number of scans. |
| Low ¹³C Incorporation Efficiency | Verify the percentage of ¹³C incorporation using mass spectrometry. If labeling efficiency is low, optimize the peptide synthesis coupling and deprotection steps. |
| Inefficient Proton Decoupling | Ensure that the proton decoupling sequence is correctly calibrated and applied during the acquisition of the ¹³C spectrum. Inefficient decoupling can lead to splitting of the ¹³C signal and a reduction in peak height. |
Issue 2: Poor Spectral Resolution and Signal Overlap
Poor resolution can obscure important details in the NMR spectrum and make data analysis difficult.
| Potential Cause | Recommended Solution |
| Sample Aggregation or Heterogeneity | If the labeled peptide is aggregated or exists in multiple conformations, it can lead to significant line broadening. Screen different buffer conditions (pH, salt concentration, temperature) to find optimal conditions for a monomeric and homogeneous sample. |
| Magnetic Field Inhomogeneity | Ensure the sample is properly shimmed. The presence of solid particles can disrupt the magnetic field homogeneity, leading to broad lines. Always filter your sample into the NMR tube. |
| Strong ¹³C-¹³C Couplings | If multiple ¹³C labels are in close proximity, homonuclear couplings can broaden the signals. While less common with single-site labeling, it's a consideration in more complex labeling schemes. |
Issue 3: Unexpected Chemical Shifts
Observed chemical shifts that deviate significantly from expected values can be indicative of several issues.
| Potential Cause | Recommended Solution |
| Incorrect Referencing | Ensure the spectrum is correctly referenced. For aqueous samples, an internal standard like DSS or TSP is recommended. For organic solvents, TMS is the standard. |
| Different Glycine Polymorphs | If you are analyzing solid-state Boc-Glycine-¹³C, be aware that glycine can exist in different polymorphic forms (α, β, γ), each with distinct carbonyl chemical shifts. |
| pH Effects | The protonation state of the N- and C-termini, as well as any ionizable side chains, can significantly affect the chemical shifts of nearby carbons. Ensure the pH of your sample is controlled and consistent. |
| Conformational Changes | The local chemical environment, dictated by the peptide's conformation, has a strong influence on chemical shifts. Unexpected shifts could indicate a different conformation than anticipated. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Boc-Glycine-¹³C
This protocol outlines the manual incorporation of a single Boc-Glycine-¹³C residue using Boc chemistry.
1. Resin Preparation:
-
Start with a suitable resin for Boc chemistry, such as a Merrifield or PAM resin.
-
Swell the resin in dichloromethane (DCM) for at least 30 minutes.
2. First Amino Acid Coupling (if applicable):
-
If Boc-Glycine-¹³C is not the C-terminal residue, couple the preceding amino acids using standard Boc SPPS protocols.
3. Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group from the N-terminus.
-
Wash the resin thoroughly with DCM and then with a solution of 5-10% diisopropylethylamine (DIEA) in DCM for neutralization, followed by more DCM washes.
4. Boc-Glycine-¹³C Coupling:
-
Dissolve Boc-Glycine-¹³C (typically 2-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU or HATU (equivalent to the amino acid) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add an activator base like DIEA (2 equivalents to the amino acid) to the solution.
-
Add the activated Boc-Glycine-¹³C solution to the resin and allow the reaction to proceed for 1-2 hours with gentle agitation.
-
Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.
5. Subsequent Cycles:
-
Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers such as anisole or thioanisole should be included to prevent side reactions.
7. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified peptide to obtain a dry powder.
Protocol 2: Standard ¹³C NMR Data Acquisition
This protocol provides a starting point for acquiring a 1D ¹³C NMR spectrum of a labeled peptide.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified, lyophilized ¹³C-labeled peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆) in a clean NMR tube.
-
Add an appropriate internal reference standard if necessary (e.g., DSS for D₂O).
-
Filter the sample to remove any particulate matter.
2. Spectrometer Setup:
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Tune and match the ¹³C probe.
-
Shim the magnetic field to optimize homogeneity.
3. Acquisition Parameters:
-
Use a standard ¹³C pulse program with proton decoupling, such as zgpg30 or zgdc30 on Bruker instruments.
-
Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift range of the ¹³C signals (e.g., 200-220 ppm).
-
Transmitter Offset (O1): Center the transmitter frequency in the middle of the expected spectral region.
-
Acquisition Time (AQ): A typical starting value is 1.0-1.5 seconds.
-
Relaxation Delay (D1): Start with a delay of 1-2 seconds.
-
Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay and faster acquisition.
-
Number of Scans (NS): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve the desired signal-to-noise ratio.
4. Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase the spectrum.
-
Apply baseline correction.
-
Calibrate the chemical shift axis using the internal reference standard.
Visualizations
Caption: Troubleshooting workflow for common issues in ¹³C NMR of labeled peptides.
References
Technical Support Center: Boc-Glycine-13C in Peptide Synthesis
Welcome to the technical support center for researchers utilizing Boc-Glycine-13C in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize the risk of isotopic scrambling and ensure the integrity of your labeled peptides.
Frequently Asked questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern when using this compound?
A1: Isotopic scrambling refers to the undesired redistribution of isotopes, leading to a deviation from the expected labeling pattern in the final molecule.[1] In the context of a peptide synthesized with this compound, scrambling would mean the 13C atoms move to other positions within the peptide, or the isotopic enrichment of the glycine residue is diluted. This is a significant issue as it can compromise the results of quantitative proteomics, metabolic flux analysis, and NMR-based structural studies that rely on the precise location and enrichment of the isotopic label.[1][]
Q2: What are the primary causes of isotopic scrambling?
A2: Isotopic scrambling can arise from two main sources:
-
Metabolic Scrambling: This occurs when the labeled compound is introduced into a biological system, such as a cell culture for protein expression.[3] Enzymes can metabolize the labeled amino acid, leading to the transfer of the 13C label to other molecules.[4] This is a common issue in studies involving live cells.
-
Chemical Scrambling: This can potentially occur during the chemical synthesis process itself, such as solid-phase peptide synthesis (SPPS). While the carbon backbone of glycine is generally stable, harsh chemical conditions or unforeseen side reactions could theoretically lead to label migration or loss. However, for 13C labels in the backbone of glycine, this is considered a low-risk event under standard Boc-SPPS protocols.
Q3: How can I detect if isotopic scrambling has occurred in my synthesized peptide?
A3: The primary methods for detecting isotopic scrambling are high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: High-resolution MS can precisely determine the mass of the peptide and its fragments. By analyzing the mass-to-charge ratio (m/z) of the peptide and its fragments in MS/MS experiments, you can confirm if the 13C label is located on the glycine residue as expected. Any deviation from the expected mass shift would indicate scrambling or loss of the label.
-
NMR Spectroscopy: 13C NMR is a powerful tool for determining the exact position of 13C atoms within a molecule. The chemical shift of the 13C nucleus is highly sensitive to its local environment, allowing for unambiguous confirmation of the label's position.
Troubleshooting Guide
Problem 1: Mass spectrometry data of the final peptide shows an unexpected molecular weight or fragmentation pattern.
-
Possible Cause 1: Incomplete removal of protecting groups.
-
Troubleshooting Step: Review the cleavage and deprotection protocol. Ensure the correct cleavage cocktail and reaction time were used for the resin and side-chain protecting groups present in your peptide. Analyze the crude product by MS to identify any partially protected species.
-
-
Possible Cause 2: Side reactions during peptide synthesis.
-
Troubleshooting Step: Certain amino acids, like histidine, can be prone to side reactions such as glycine insertion, which would alter the final mass of the peptide. Review your peptide sequence for residues that are known to be problematic in SPPS. Optimize coupling and deprotection times to minimize side reactions.
-
-
Possible Cause 3: Loss or scrambling of the 13C label (low probability).
-
Troubleshooting Step: Use tandem MS (MS/MS) to fragment the peptide. Analyze the fragment ions to confirm if the mass increase corresponding to the 13C label is associated with the glycine residue. If the label is absent or located elsewhere, this would indicate a problem with the stability of the starting material or a significant side reaction.
-
Problem 2: NMR analysis shows unexpected 13C signals or a reduction in signal intensity at the expected glycine position.
-
Possible Cause 1: Isotopic dilution from an unlabeled source.
-
Troubleshooting Step: Ensure that all reagents used in the synthesis are of high purity and that there is no cross-contamination with unlabeled glycine. Verify the isotopic enrichment of the starting this compound material if possible.
-
-
Possible Cause 2: Chemical degradation of the glycine residue.
-
Troubleshooting Step: While unlikely for glycine, harsh acidic conditions during cleavage could potentially lead to side reactions. Consider reducing the cleavage time or using scavengers in the cleavage cocktail to protect sensitive residues.
-
-
Possible Cause 3: Poor signal-to-noise in the NMR spectrum.
-
Troubleshooting Step: Optimize NMR acquisition parameters, including the number of scans. Ensure the sample concentration is adequate for 13C NMR, which is inherently less sensitive than 1H NMR.
-
Quantitative Data Summary
The following table summarizes key parameters relevant to the use of isotopically labeled amino acids in peptide synthesis. Actual values can be sequence-dependent.
| Parameter | Typical Value | Analytical Method | Notes |
| Isotopic Enrichment of Starting Material | >98% | Manufacturer's CoA (MS or NMR) | Always verify the isotopic purity of your labeled amino acid before use. |
| Coupling Efficiency | >99% | Kaiser Test / TNBS Test | Monitor each coupling step to ensure complete reaction and avoid deletions. |
| Final Peptide Purity | >95% (after purification) | HPLC | Purity will depend on the sequence length and difficulty. |
| Isotopic Integrity in Final Peptide | >98% | High-Resolution MS, NMR | Verification is crucial for quantitative studies. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support resin.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.
-
Protocol 2: Analysis of Isotopic Integrity by Mass Spectrometry
-
Sample Preparation:
-
Cleave the synthesized peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Purify the peptide by reverse-phase HPLC.
-
Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) for MS analysis.
-
-
Mass Spectrometry Analysis:
-
Acquire a full MS scan of the peptide to determine its molecular weight. Compare the observed mass with the theoretical mass calculated for the 13C-labeled peptide.
-
Perform tandem MS (MS/MS) on the parent ion of the labeled peptide.
-
Analyze the resulting fragment ions (b- and y-ions). Identify the fragment ions containing the glycine residue and confirm that they exhibit the expected mass shift corresponding to the 13C label.
-
Visualizations
Caption: Workflow for the incorporation of this compound using Boc-SPPS.
Caption: Troubleshooting logic for unexpected analytical results.
References
Technical Support Center: Overcoming Aggregation in Peptides Containing Boc-Protected Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis and handling of peptides containing Boc-protected amino acids, including those with isotopic labeling such as Boc-Glycine-¹³C.
Frequently Asked Questions (FAQs)
Q1: My peptide containing a Boc-Glycine-¹³C residue is aggregating. Is the ¹³C isotope causing this?
A1: It is highly unlikely that the ¹³C isotope in a single glycine residue is the direct cause of peptide aggregation. Aggregation is primarily driven by the overall physicochemical properties of the peptide sequence, such as hydrophobicity, charge, and propensity to form secondary structures like β-sheets.[1][2][3] The presence of a stable isotope like ¹³C results in a negligible change in the mass and chemical properties of the amino acid and is not known to influence inter-chain interactions leading to aggregation. The issue is more likely related to the peptide sequence itself or the experimental conditions.
Q2: What are the common causes of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: Peptide aggregation during SPPS is a common challenge, particularly for sequences longer than 15 amino acids or those rich in hydrophobic residues.[4] The primary cause is the formation of intermolecular hydrogen bonds between peptide chains, leading to the formation of secondary structures (β-sheets) that are insoluble in the synthesis solvents.[5] This can result in poor solvation of the peptide-resin complex, leading to incomplete coupling and deprotection steps. Glycine, in combination with hydrophobic amino acids, can contribute to β-sheet packing and increase aggregation potential.
Q3: How does the choice of protecting group strategy (Boc vs. Fmoc) affect aggregation?
A3: The Boc (tert-butyloxycarbonyl) strategy is often favored for the synthesis of long or challenging sequences prone to aggregation. The repeated treatments with a strong acid like trifluoroacetic acid (TFA) to remove the Boc group help to disrupt the formation of secondary structures by protonating the newly exposed N-terminal amine. This positive charge reduces hydrogen bonding and improves solvation. In contrast, the milder, basic conditions used for Fmoc deprotection do not have this disruptive effect, making aggregation more common in Fmoc-SPPS for certain sequences.
Q4: Can impurities from the synthesis process contribute to aggregation?
A4: Yes, residual reagents and byproducts from the synthesis can act as nucleating agents for aggregation. For instance, traces of trifluoroacetic acid (TFA) or inorganic fluoride compounds from the cleavage of protecting groups like Boc can potentially influence peptide stability. It is crucial to ensure thorough washing of the peptide-resin at each step and to use high-purity reagents.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peptide aggregation issues.
| Symptom | Possible Cause | Suggested Solution(s) |
| Poor resin swelling | On-resin aggregation is preventing solvent penetration. | - Switch to a more polar, aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the DMF.- Use a resin with better swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG).- Use a low-substitution resin to increase the distance between peptide chains. |
| Incomplete coupling (positive Kaiser test after coupling) | Aggregation is sterically hindering the incoming amino acid. | - Perform a double coupling or increase the coupling time.- Use a more potent coupling reagent like HATU or HBTU.- Increase the reaction temperature; microwave-assisted synthesis can be effective.- Add chaotropic salts (e.g., LiCl, KSCN) to the coupling reaction to disrupt secondary structures. |
| Incomplete Boc-deprotection | Aggregation is preventing the TFA solution from accessing the Boc group. | - Extend the deprotection time.- Ensure a sufficient volume of TFA solution is used to fully swell the resin. |
| Crude peptide is insoluble after cleavage | The hydrophobic nature of the final peptide leads to poor solubility in standard purification solvents. | - Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or formic acid before diluting it into the purification buffer.- Synthesize the peptide with a temporary, cleavable hydrophilic tag (e.g., a poly-arginine tag) to improve solubility during purification.- For membrane-spanning peptides, consider including a detergent like SDS during cleavage and purification. |
Experimental Protocols & Methodologies
Protocol 1: Disrupting On-Resin Aggregation with Chaotropic Salts
Objective: To improve coupling efficiency for an aggregation-prone sequence during Boc-SPPS.
Methodology:
-
After the Boc-deprotection and neutralization steps, wash the peptide-resin with DMF.
-
Prepare a 0.8 M solution of LiCl in DMF.
-
Wash the resin with the 0.8 M LiCl/DMF solution for 5-10 minutes.
-
Drain the chaotropic salt solution.
-
Proceed with the standard coupling protocol by adding the activated Boc-protected amino acid to the resin. The presence of residual chaotropic salt can help disrupt aggregation during the coupling reaction.
Protocol 2: Incorporation of a Backbone-Protecting Group
Objective: To prevent interchain hydrogen bonding by temporarily protecting a backbone amide nitrogen.
Methodology:
-
For sequences containing a Gly-Gly motif, which is prone to aggregation, substitute the standard Boc-Gly-OH with a Boc-Gly-(Dmb)Gly-OH dipeptide during the synthesis.
-
Building Block: Use the pre-formed Boc-Gly-(Dmb)Gly-OH dipeptide. This avoids the difficult acylation of the secondary amine on the resin.
-
Coupling: Swell the resin in the synthesis solvent (e.g., DMF or NMP). Perform the Boc deprotection of the N-terminal amino acid on the resin. Dissolve the Boc-Gly-(Dmb)Gly-OH dipeptide (typically a 2-5 fold excess) and a suitable coupling agent (e.g., HBTU/DIEA) in the synthesis solvent. Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Cleavage: The 2,4-dimethoxybenzyl (Dmb) group is labile to the standard TFA cleavage cocktail used at the end of the synthesis, regenerating the native peptide sequence.
Visual Guides
Logical Workflow for Troubleshooting Peptide Aggregation
Caption: A step-by-step workflow for diagnosing and resolving peptide aggregation issues.
Factors Influencing Peptide Aggregation
Caption: Key intrinsic and extrinsic factors that contribute to peptide aggregation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Technical Support Center: Mass Spectral Analysis of Boc-Glycine-¹³C Labeled Peptides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectral analysis of Boc-Glycine-¹³C labeled peptides.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments in a user-friendly question-and-answer format.
Sample Preparation and Handling
Q1: I am observing a mass peak corresponding to my peptide plus 100 Da. What is the likely cause?
A1: A mass addition of 100 Da strongly suggests incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group (C₅H₈O₂ has a mass of 100.05 Da). This can be caused by:
-
Insufficient Deprotection Time or Reagent Concentration: The standard deprotection protocol may not be sufficient, especially for complex or sterically hindered peptides.[1][2]
-
Inappropriate Cleavage Cocktail: The composition of your cleavage cocktail may not be optimal for complete Boc removal.[1]
-
Peptide Aggregation: Some peptide sequences are prone to aggregation, which can limit reagent access to the Boc group.[2]
Solution:
-
Extend the deprotection reaction time, monitoring the progress by HPLC.[1]
-
Ensure the trifluoroacetic acid (TFA) concentration in your cleavage cocktail is at least 95%. For peptides with multiple protecting groups, a more robust cocktail like "Reagent K" (TFA/Water/Phenol/Thioanisole/EDT) may be necessary.
-
If aggregation is suspected, you can precipitate the peptide, wash it with cold diethyl ether, and re-subject it to the cleavage procedure with fresh reagents.
Q2: My peptide sample shows poor signal intensity and a low signal-to-noise ratio in the mass spectrum. What are the potential reasons?
A2: A low signal-to-noise (S/N) ratio can stem from several factors throughout the experimental workflow. Common causes include:
-
Sample Contamination: The presence of salts, detergents (like PEG), or polymers can suppress the peptide signal.
-
Low Peptide Concentration: The amount of your peptide may be below the instrument's detection limit.
-
Poor Peptide Solubility: The peptide may not be fully dissolved in the analysis solvent.
-
Suboptimal Mass Spectrometer Settings: Incorrect ionization source parameters can lead to inefficient ionization.
Solution:
-
Desalting: Ensure your sample is properly desalted using a C18 ZipTip or a similar cleanup procedure before analysis.
-
Solvent Optimization: Reconstitute your peptide in a solvent appropriate for LC-MS analysis, typically 0.1% formic acid in water/acetonitrile.
-
Instrument Calibration and Tuning: Ensure your mass spectrometer is properly calibrated and tuned for the mass range of your peptide.
Mass Spectrometry Analysis
Q3: I am observing in-source fragmentation of my Boc-protected peptide, even before MS/MS analysis. How can I minimize this?
A3: The Boc group is known to be labile and can undergo cleavage in the ion source of the mass spectrometer, a phenomenon known as in-source decay. This is particularly common with electrospray ionization (ESI).
Solution:
-
Use a "Softer" Ionization Method: If available, consider using a softer ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI), which often results in less fragmentation.
-
Optimize ESI Source Conditions: Lower the fragmentor or cone voltage to reduce the energy imparted to the ions as they enter the mass spectrometer.
-
Mobile Phase Composition: Avoid using TFA in your mobile phase if analyzing the intact Boc-protected peptide, as even low concentrations can promote deprotection. Formic acid is a suitable alternative.
Q4: The fragmentation pattern of my ¹³C-labeled glycine-containing peptide is complex and difficult to interpret. What are the characteristic fragmentation patterns I should look for?
A4: Peptides containing glycine can exhibit characteristic fragmentation patterns. Cleavage N-terminal to the glycine residue often results in an intense fragment ion. When a ¹³C label is present on the glycine, you will observe a corresponding mass shift in the fragment ions containing this residue. The presence of a basic residue, such as arginine, adjacent to the glycine can sometimes suppress this fragmentation.
Solution:
-
Manual Spectra Interpretation: Look for the characteristic b- and y-ion series. The mass difference between adjacent ions in a series will correspond to the mass of the amino acid residue. For the ¹³C-labeled glycine, this mass will be shifted.
-
Software Tools: Utilize peptide sequencing software that allows for the definition of custom modifications to account for the ¹³C label on the glycine residue.
Q5: I am having trouble with the quantitative accuracy of my experiment. What are the common sources of error in quantifying ¹³C-labeled peptides?
A5: Quantitative errors in stable isotope labeling experiments can arise from several sources:
-
Incomplete Labeling: If the ¹³C label is introduced metabolically, incomplete incorporation will lead to a mixed population of light and heavy peptides, affecting the accuracy of quantification.
-
Isotopic Impurity of the Labeled Standard: The heavy-labeled internal standard may contain a small percentage of the light (unlabeled) version, which can interfere with the quantification of low-abundance endogenous peptides.
-
Matrix Effects: Differences in the sample matrix between the labeled and unlabeled samples can lead to variations in ionization efficiency.
-
Co-eluting Interferences: Other peptides or molecules with a similar mass-to-charge ratio can co-elute with your target peptide and interfere with its quantification.
Solution:
-
Verify Labeling Efficiency: For metabolic labeling, ensure complete incorporation by passaging cells for a sufficient number of divisions in the labeling medium.
-
Use High-Purity Standards: Utilize internal standards with high isotopic enrichment.
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure good separation of your target peptide from other components in the sample.
-
High-Resolution Mass Spectrometry: Employ a high-resolution mass spectrometer to differentiate your target peptide from interfering species with similar nominal masses.
Experimental Protocols
Protocol 1: Boc-Deprotection of Peptides for Mass Spectrometry Analysis
This protocol describes the standard procedure for the removal of the Boc protecting group from a synthetic peptide prior to mass spectrometry.
Materials:
-
Boc-protected peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.
-
Cleavage Reaction:
-
In a fume hood, carefully prepare the cleavage cocktail.
-
Add the cleavage cocktail to the swollen resin, ensuring the resin is fully submerged.
-
Gently agitate the mixture at room temperature for 1-2 hours. For peptides with multiple or sterically hindered protecting groups, this time may need to be extended to 4-6 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
-
Isolation and Washing:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Sample Preparation for MS: Reconstitute the dried peptide in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Peptides
This protocol provides a general workflow for the analysis of ¹³C-labeled peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.
Materials:
-
Deprotected and purified ¹³C-labeled peptide sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
LC column (e.g., C18 reversed-phase)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Injection: Inject the reconstituted peptide sample onto the LC column.
-
Chromatographic Separation: Elute the peptide using a gradient of Mobile Phase B. An example gradient could be 5-40% B over 30 minutes. The gradient should be optimized to achieve good separation of the target peptide.
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode.
-
The mass spectrometer should be set to acquire MS1 spectra to detect the mass-shifted labeled peptides and MS2 spectra for peptide sequencing and identification.
-
Use a data-dependent acquisition (DDA) method, where the most intense precursor ions from the MS1 scan are selected for fragmentation in the MS2 scan.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer, or Skyline).
-
Search the MS/MS data against a protein sequence database to identify the peptide.
-
Identify peptide pairs with a mass shift corresponding to the ¹³C incorporation.
-
Calculate the incorporation efficiency or relative quantification by comparing the peak intensities of the labeled and unlabeled peptide isotopologues.
-
Quantitative Data
Table 1: Expected Mass Shifts for Boc-Glycine-¹³C Labeled Peptides
| Number of ¹³C Atoms | Isotope | Mass of Isotope (Da) | Expected Mass Shift (Da) |
| 1 | ¹³C | 13.00335 | +1.00335 |
| 2 | ¹³C | 13.00335 | +2.00670 |
Note: The mass shift is relative to the monoisotopic mass of the unlabeled peptide.
Table 2: Common Adducts and Modifications Observed in Mass Spectrometry
| Adduct/Modification | Mass Change (Da) | Potential Source |
| Sodium | +21.98194 | Contamination from glassware or buffers |
| Potassium | +38.96316 | Contamination from glassware or buffers |
| Incomplete Boc Removal | +100.05276 | Incomplete deprotection during synthesis |
| Formylation | +27.99491 | Reaction with formic acid in the mobile phase |
| Oxidation (e.g., on Met) | +15.99491 | Sample handling and storage |
Diagrams
Caption: A general workflow for the analysis of Boc-Glycine-¹³C labeled peptides.
References
Validation & Comparative
Validating Boc-Glycine-¹³C Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers in drug development and the broader scientific community, accurately verifying the incorporation of isotopically labeled compounds is paramount for robust experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the incorporation of Boc-Glycine-¹³C, an essential tool in metabolic studies and proteomics. We will explore the nuances of various mass spectrometry techniques and contrast them with alternative analytical methods, supported by detailed experimental protocols and data.
The Gold Standard: Mass Spectrometry
Mass spectrometry (MS) is the premier technique for confirming and quantifying the incorporation of stable isotopes like ¹³C into peptides and proteins.[1] The fundamental principle lies in the precise measurement of the mass-to-charge ratio (m/z) of ions. The incorporation of ¹³C, which is heavier than the naturally abundant ¹²C, results in a predictable mass shift in the molecule of interest, providing unambiguous evidence of its integration. High-resolution mass spectrometers are particularly adept at resolving these minute mass differences.[2][3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used approach for this application. It combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. This technique allows for the identification and quantification of specific peptides containing the ¹³C label from complex biological mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable tool, particularly for analyzing smaller, volatile molecules. For amino acid analysis, derivatization is often required to make them amenable to gas chromatography. GC-MS can provide detailed information on the positional enrichment of ¹³C within the glycine molecule.[5]
Alternative Validation Methods
While mass spectrometry is often the preferred method, other techniques can also be employed, each with its own set of advantages and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can detect the ¹³C isotope directly, providing information about the specific location of the label within the molecule. This method is non-destructive but is generally less sensitive than mass spectrometry.
Autoradiography
Historically used for tracking radiolabeled compounds, autoradiography can be adapted for stable isotopes in certain contexts, though it is not a direct measurement of incorporation and is more qualitative in nature.
Performance Comparison
The choice of analytical method depends on the specific research question, available instrumentation, and the desired level of detail.
| Feature | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | Mass-to-charge ratio of peptides | Nuclear spin resonance frequency |
| Sensitivity | High (picomole to femtomole) | Moderate to Low (nanomole to micromole) |
| Specificity | Very High | High |
| Quantitative Capability | Excellent | Good |
| Structural Information | Peptide sequence and modification sites | Detailed 3D structure and connectivity |
| Throughput | High | Low |
| Sample Requirement | Low | High |
Experimental Workflows
Mass Spectrometry Workflow for Validating Boc-Glycine-¹³C Incorporation
The following diagram illustrates a typical workflow for validating the incorporation of Boc-Glycine-¹³C into a target protein using LC-MS/MS.
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells at an appropriate density in standard growth medium.
-
Labeling Medium: Prepare a growth medium deficient in glycine and supplement it with a known concentration of Boc-Glycine-¹³C.
-
Incubation: Replace the standard medium with the labeling medium and incubate the cells for a duration sufficient to allow for protein synthesis and incorporation of the labeled amino acid.
Protein Extraction and Digestion
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and subsequently alkylate the free thiols with iodoacetamide (IAA).
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.
LC-MS/MS Analysis
-
LC Separation: Inject the peptide mixture onto a reverse-phase liquid chromatography column to separate the peptides based on their hydrophobicity.
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Full Scan (MS1): Acquire full scan mass spectra to detect the mass-to-charge ratios of all eluting peptides. Look for peptide pairs separated by the mass difference corresponding to the number of incorporated ¹³C-glycine residues.
-
Tandem MS (MS/MS or MS2): Select precursor ions of interest (both labeled and unlabeled peptides) for fragmentation. The fragmentation pattern provides sequence information, confirming the identity of the peptide.
-
Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the peptides.
-
Quantification of ¹³C Incorporation: The software will calculate the ratio of the peak intensities of the labeled (heavy) and unlabeled (light) forms of each identified peptide containing glycine. This ratio directly reflects the percentage of ¹³C incorporation.
-
Correction for Natural Abundance: It is crucial to correct for the natural abundance of ¹³C (approximately 1.1%) to obtain an accurate measure of the experimentally introduced label.
Conclusion
Validating the incorporation of Boc-Glycine-¹³C is most effectively and comprehensively achieved using mass spectrometry. Its high sensitivity, specificity, and quantitative power make it the superior choice for most applications in modern proteomics and drug development. While alternative methods like NMR spectroscopy offer complementary information, the detailed insights provided by techniques such as LC-MS/MS are indispensable for rigorous scientific investigation. The provided workflow and protocols offer a solid foundation for researchers to confidently validate the incorporation of stable isotopes in their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-Glycine-¹³C and Fmoc-Glycine-¹³C in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that dictates the overall synthetic approach. This is particularly relevant when incorporating isotopically labeled amino acids, such as ¹³C-labeled glycine, for applications in NMR studies, metabolic tracking, and quantitative proteomics. This guide provides an objective comparison of Boc-Glycine-¹³C and Fmoc-Glycine-¹³C, offering experimental data, detailed protocols, and visual workflows to inform the selection process for your specific research needs.
The fundamental difference between the two strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile, requiring moderately strong acid for its removal at each step of peptide elongation, while the Fmoc group is base-labile.[1][] This core chemical distinction influences the selection of solid-phase resins, side-chain protecting groups, and the final cleavage and deprotection conditions, thereby impacting the overall yield, purity, and suitability for synthesizing peptides with specific characteristics.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the key quantitative parameters for the use of Boc-Glycine-¹³C and Fmoc-Glycine-¹³C in a model solid-phase peptide synthesis (SPPS). The data presented is representative and compiled from established performance benchmarks for each strategy.
| Parameter | Boc-Glycine-¹³C | Fmoc-Glycine-¹³C | Key Considerations |
| Coupling Efficiency | >99% | >99% | Both strategies can achieve high coupling efficiencies with appropriate activation methods. |
| Deprotection Conditions | 25-50% TFA in DCM | 20-50% Piperidine in DMF | The strong acid in the Boc strategy requires acid-resistant side-chain protecting groups and resin linkages. The basic conditions of the Fmoc strategy are milder and compatible with a wider range of sensitive functionalities.[][3] |
| Deprotection Time | 15-30 minutes | 5-20 minutes | Fmoc deprotection is generally faster.[4] |
| Typical Crude Purity | 70-85% | >90% | The harsher final cleavage conditions (e.g., HF) in the Boc strategy can lead to more side products. |
| Overall Yield | 60-80% | >85% | Yield is highly dependent on the peptide sequence and the efficiency of each cycle. |
| Aggregation Issues | Less frequent | More frequent | The protonation of the N-terminus after Boc deprotection can reduce peptide aggregation during synthesis. |
| Compatibility | Favorable for long or hydrophobic peptides. | Suitable for peptides with acid-sensitive modifications and for automated synthesis. | The choice depends heavily on the target peptide's properties. |
The Chemistry: A Visual Workflow
The selection of either Boc- or Fmoc-Glycine-¹³C initiates a cascade of choices throughout the peptide synthesis workflow. The following diagrams illustrate the divergent pathways for incorporating a ¹³C-labeled glycine residue using each strategy.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed experimental protocols for the incorporation of Boc-Glycine-¹³C and Fmoc-Glycine-¹³C into a growing peptide chain on a solid support.
Boc-Glycine-¹³C Incorporation Protocol
This protocol assumes a manual solid-phase synthesis on a PAM (phenylacetamidomethyl) resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and repeat the treatment with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-Glycine-¹³C:
-
In a separate vessel, dissolve Boc-Glycine-¹³C (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) and allow the activation to proceed for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the ninhydrin test.
-
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Cycle Repetition: Proceed to the deprotection step for the next amino acid coupling.
Fmoc-Glycine-¹³C Incorporation Protocol
This protocol is designed for manual solid-phase synthesis on a Rink Amide resin.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 2 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling of Fmoc-Glycine-¹³C:
-
In a separate vessel, dissolve Fmoc-Glycine-¹³C (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the resin and shake for 30-60 minutes.
-
Monitor the coupling reaction using the ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Proceed to the deprotection step for the next amino acid coupling.
Deciding Between Boc-Glycine-¹³C and Fmoc-Glycine-¹³C
The choice between these two labeled amino acids is contingent upon the specific requirements of the peptide being synthesized.
Choose Boc-Glycine-¹³C when:
-
Synthesizing long or complex peptides prone to aggregation.
-
The peptide sequence contains base-sensitive functionalities.
-
Your laboratory is equipped to handle strong acids like HF for the final cleavage step.
Choose Fmoc-Glycine-¹³C when:
-
Synthesizing peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).
-
Utilizing an automated peptide synthesizer, as the Fmoc strategy is more amenable to automation.
-
A milder final cleavage and deprotection protocol is desired.
Conclusion
Both Boc-Glycine-¹³C and Fmoc-Glycine-¹³C are effective reagents for the incorporation of a stable isotope label into a peptide sequence. The Boc strategy, while robust and beneficial for challenging sequences, involves harsher acidic conditions throughout the synthesis and for the final cleavage. In contrast, the Fmoc strategy has become the more widely adopted method due to its milder deprotection conditions, orthogonality, and compatibility with a broader range of sensitive functional groups. The decision should be made by carefully considering the chemical properties of the target peptide, the desired scale of synthesis, and the available laboratory infrastructure. By understanding the fundamental differences and performance characteristics of each approach, researchers can make an informed choice to ensure the successful synthesis of their target ¹³C-labeled peptide.
References
A Comparative Guide to the Purity Analysis of Boc-Glycine-¹³C by HPLC and NMR
For researchers, scientists, and drug development professionals, establishing the purity of isotopically labeled amino acids is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of Boc-Glycine-¹³C. We present detailed experimental protocols and supporting data to guide researchers in selecting the appropriate analytical methodology for their needs.
Introduction to Purity Analysis of Labeled Compounds
Boc-Glycine-¹³C is a protected amino acid commonly used in peptide synthesis and metabolic research. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while the ¹³C label allows for tracking and quantification in various biochemical and medical applications.[1] Ensuring the chemical and isotopic purity of this reagent is paramount to the success of these applications. HPLC is a powerful technique for assessing chemical purity by separating the compound of interest from any impurities.[2][] NMR spectroscopy, on the other hand, is invaluable for confirming the molecular structure and determining isotopic enrichment.[4][5]
Comparison of HPLC and NMR for Purity Analysis
The choice between HPLC and NMR for purity analysis depends on the specific information required. HPLC excels at quantifying chemical purity and identifying impurities, while NMR is superior for structural verification and isotopic purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of components between a stationary and a mobile phase. | Measurement of the magnetic properties of atomic nuclei to elucidate molecular structure and composition. |
| Primary Use | Determination of chemical purity and impurity profiling. | Structural confirmation, identification of impurities, and determination of isotopic enrichment. |
| Resolution | High resolution, capable of separating closely related impurities. | Excellent for resolving structural isomers and identifying specific labeled sites. |
| Quantitation | Highly quantitative for chemical purity. | Quantitative for both chemical and isotopic purity (qNMR). |
| Sensitivity | High, with detection limits in the ng to pg range. | Lower sensitivity compared to HPLC, typically requiring mg amounts of sample. |
| Throughput | Generally higher throughput with the use of autosamplers. | Can be more time-consuming due to longer acquisition times, especially for ¹³C NMR. |
Experimental Protocols
Detailed methodologies for conducting HPLC and NMR analysis of Boc-Glycine-¹³C are provided below. These protocols are based on established methods for the analysis of Boc-protected amino acids.
HPLC Protocol for Chemical Purity Analysis
This protocol outlines a general reverse-phase HPLC method for determining the chemical purity of Boc-Glycine-¹³C.
Objective: To quantitatively determine the chemical purity of Boc-Glycine-¹³C and to identify and quantify any impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
-
Gradient: A typical gradient is 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the Boc-Glycine-¹³C sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak areas of all detected signals in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
NMR Protocol for Structural Confirmation and Isotopic Purity
This protocol describes the use of ¹H and ¹³C NMR to confirm the structure and determine the isotopic enrichment of Boc-Glycine-¹³C.
Objective: To confirm the chemical structure and quantify the isotopic purity of Boc-Glycine-¹³C.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing.
Sample Preparation:
-
Dissolve approximately 5-10 mg of Boc-Glycine-¹³C in 0.5-0.6 mL of the chosen deuterated solvent in a 5 mm NMR tube.
NMR Experiments:
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. This will show characteristic signals for the Boc group (a singlet around 1.4 ppm) and the glycine methylene protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will confirm the presence of the labeled carbon and allow for the determination of isotopic enrichment. Key signals include the Boc carbons (~28.5 and ~80.0 ppm) and the carbonyl carbon (~156 ppm).
Data Analysis:
-
Structural Confirmation: Assign all peaks in the ¹H and ¹³C NMR spectra and confirm they are consistent with the structure of Boc-Glycine.
-
Isotopic Purity Calculation: In the ¹³C NMR spectrum, the isotopic purity is determined by comparing the integral of the enriched ¹³C signal to the integrals of the natural abundance ¹³C signals of the Boc group, taking into account the natural 1.1% abundance of ¹³C.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for purity analysis and the logical comparison between HPLC and NMR.
Caption: Experimental workflow for HPLC and NMR purity analysis.
Caption: Comparison of information obtained from HPLC and NMR.
Alternatives to Boc-Glycine-¹³C
The primary alternative to Boc-protected amino acids in SPPS is the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. The choice between Boc and Fmoc strategies depends on the specific requirements of the peptide synthesis, such as the presence of acid-sensitive residues. Fmoc chemistry utilizes a base-labile protecting group, which allows for milder deprotection conditions compared to the strong acid required to remove the Boc group. For isotopic labeling studies, Fmoc-Glycine-¹³C would be the direct alternative. The purity analysis methodologies described here are also applicable to Fmoc-protected amino acids.
Conclusion
Both HPLC and NMR are indispensable techniques for the comprehensive purity analysis of Boc-Glycine-¹³C. HPLC provides high-resolution quantitative data on chemical purity, which is essential for quality control. NMR spectroscopy offers detailed structural information and is the gold standard for determining isotopic enrichment. For a complete characterization, a combination of both techniques is recommended to ensure the quality and reliability of this critical research reagent.
References
A Researcher's Guide to Isotopic Labeling: Boc-Glycine-¹³C vs. ¹⁵N-Glycine for Protein NMR Studies
In the realm of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating protein structure, dynamics, and interactions at atomic resolution. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is fundamental to the success of these studies. Glycine, with its unique conformational flexibility, often plays a critical role in protein function, making it a key target for isotopic labeling. This guide provides an objective, data-driven comparison of Boc-Glycine-¹³C and ¹⁵N-Glycine for protein NMR studies, tailored for researchers, scientists, and drug development professionals.
Introduction to Isotopic Labeling with Glycine
Isotopic labeling in proteins involves replacing naturally abundant atoms (like ¹²C and ¹⁴N) with their NMR-active isotopes (¹³C and ¹⁵N). This allows for the use of powerful multidimensional heteronuclear NMR experiments that resolve spectral overlap and enable detailed structural and dynamic analyses. The choice between ¹³C and ¹⁵N labeling of glycine depends on the specific research question, the size of the protein, and the desired experimental outcome. While both isotopes have a nuclear spin of 1/2, their distinct nuclear properties lead to different strengths and applications in protein NMR.
Quantitative Comparison of ¹³C- and ¹⁵N-Labeled Glycine
The fundamental differences in the nuclear properties of ¹³C and ¹⁵N give rise to distinct characteristics in NMR experiments. These quantitative differences are summarized in the tables below.
Table 1: Key NMR Properties of ¹³C and ¹⁵N in a Glycine Context
| Property | ¹³C (in Glycine) | ¹⁵N (in Glycine) | Significance in Protein NMR |
| Natural Abundance | ~1.1%[] | ~0.37%[][2] | Low natural abundance necessitates isotopic enrichment for NMR studies, minimizing background signals. |
| Gyromagnetic Ratio (γ) | 6.728 x 10⁷ rad s⁻¹ T⁻¹ | -2.712 x 10⁷ rad s⁻¹ T⁻¹ | The higher γ of ¹³C generally leads to higher sensitivity but also faster relaxation. The negative γ of ¹⁵N is a key consideration in pulse sequence design. |
| Typical Chemical Shift Range | Cα: 43-47 ppm C': 176.5 ppm (α-polymorph), 174.6 ppm (γ-polymorph) | Amide: 104-115 ppm | ¹³C offers a wider chemical shift dispersion, which can be advantageous for resolving signals in complex spectra. |
| Typical One-Bond J-Coupling | ¹J(Cα-Hα): ~140 Hz ¹J(Cα-C'): ~55 Hz | ¹J(N-H): ~90-95 Hz | These scalar couplings are the basis for magnetization transfer in many multidimensional NMR experiments. |
| Relaxation Properties | Generally faster relaxation than ¹⁵N | Generally slower relaxation than ¹³C | Slower relaxation of ¹⁵N can lead to sharper lines and is beneficial for studying larger proteins. |
Table 2: Application-Specific Comparison
| Application | Boc-Glycine-¹³C | ¹⁵N-Glycine |
| Protein Assignment | Provides information on the carbon backbone. Crucial for sequential backbone and side-chain assignments in conjunction with ¹⁵N labeling. | The ¹H-¹⁵N HSQC spectrum serves as a "fingerprint" of the protein, ideal for assessing folding and purity. It is the starting point for most backbone assignment strategies. |
| Structural Studies | Essential for obtaining distance restraints involving carbon atoms and for determining backbone and side-chain torsion angles. | Provides information on hydrogen bonding and is critical for defining the protein's secondary and tertiary structure through N-H bond vector orientations. |
| Dynamics Studies | Can probe the dynamics of the protein backbone and side chains through ¹³C relaxation experiments. | ¹⁵N relaxation studies are widely used to characterize backbone dynamics on a wide range of timescales. |
| Protein-Ligand Interactions | Chemical shift perturbations in ¹H-¹³C correlation spectra can map binding sites and characterize interaction surfaces. | Changes in the ¹H-¹⁵N HSQC spectrum upon ligand binding are a sensitive and widely used method for identifying binding sites and determining binding affinities. |
| Studies of Large Proteins | Can be challenging due to faster relaxation, often requiring deuteration to reduce line broadening. | More amenable for larger proteins due to slower relaxation. TROSY-based experiments further extend the size limit for ¹⁵N-detected NMR. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of isotopic labeling in protein NMR. Below are outlines of common experimental protocols for incorporating labeled glycine and performing key NMR experiments.
Protocol 1: Expression and Purification of ¹⁵N-Glycine Labeled Protein
-
Media Preparation: Prepare M9 minimal media containing all necessary salts and trace elements. The sole nitrogen source should be ¹⁵NH₄Cl. The carbon source is typically unlabeled glucose.
-
Cell Culture: Grow an appropriate E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest in the prepared minimal media.
-
Protein Expression: Induce protein expression at the optimal cell density and temperature for the specific protein.
-
Cell Lysis and Purification: Harvest the cells, lyse them, and purify the ¹⁵N-labeled protein using standard chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.
-
Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
Protocol 2: ¹H-¹⁵N HSQC Experiment
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein NMR, providing a correlation map between protons and their directly attached nitrogens.
-
Spectrometer Setup: On a properly tuned NMR spectrometer, load the ¹⁵N-labeled protein sample.
-
Pulse Program: Select a sensitivity-enhanced ¹H-¹⁵N HSQC pulse program, often with water suppression and pulsed-field gradients.
-
Acquisition Parameters:
-
Set the ¹H spectral width to cover all proton resonances (typically 12-16 ppm).
-
Set the ¹⁵N spectral width to cover the amide region (typically 100-135 ppm).
-
Calibrate the ¹H and ¹⁵N 90° pulse lengths.
-
Set the number of scans and increments in the indirect dimension to achieve the desired resolution and signal-to-noise ratio.
-
-
Data Processing and Analysis: Process the acquired 2D data using appropriate software (e.g., TopSpin, NMRPipe). The resulting spectrum will show one peak for each backbone amide NH group (and some side-chain NH groups), providing the characteristic "fingerprint" of the protein.
Protocol 3: Expression and ¹H-¹³C HSQC of ¹³C-Glycine Labeled Protein
-
Labeling Strategy: To specifically label glycine residues with ¹³C, the protein is typically expressed in minimal media containing unlabeled glucose and ¹⁵NH₄Cl, with the addition of ¹³C-labeled glycine just before induction. The use of Boc-Glycine-¹³C in the synthesis of peptides for NMR is also common, where the Boc group is removed during synthesis. For recombinant expression, labeled glycine is added to the culture.
-
NMR Experiment: The ¹H-¹³C HSQC experiment correlates protons with their directly attached ¹³C nuclei.
-
The pulse sequence is analogous to the ¹H-¹⁵N HSQC but is tailored for ¹³C.
-
The ¹³C spectral width needs to be set to encompass the expected chemical shifts of the glycine Cα atoms (around 43-47 ppm).
-
This experiment will reveal the correlation between the Hα protons and the Cα carbon of the labeled glycine residues.
-
Visualizing Workflows and Concepts
Diagrams are essential for understanding the complex workflows and relationships in protein NMR.
Caption: General experimental workflow for protein NMR using isotopically labeled glycine.
Caption: Simplified metabolic pathway for glycine incorporation.
Concluding Remarks
The choice between Boc-Glycine-¹³C and ¹⁵N-Glycine for protein NMR studies is not a matter of one being universally superior, but rather a strategic decision based on the experimental objectives. ¹⁵N-Glycine is often the initial choice, providing a robust "fingerprint" of the protein that is invaluable for assessing sample quality and studying interactions and dynamics. Boc-Glycine-¹³C, on the other hand, is essential for detailed structural studies that require information about the carbon backbone. In many comprehensive structural biology projects, a combination of both ¹³C and ¹⁵N labeling, often in the form of double-labeled (¹³C, ¹⁵N) protein, is employed to gain the most complete picture of the protein's structure and function. By understanding the distinct advantages and applications of each labeling strategy, researchers can design more effective NMR experiments to address their specific biological questions.
References
A Researcher's Guide to 13C Labeled Glycine Isotopes: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that can significantly impact the accuracy and precision of experimental outcomes. This guide provides a comprehensive comparison of different Carbon-13 (¹³C) labeled glycine isotopes, offering insights into their performance in various applications, supported by experimental data and detailed protocols.
Glycine, the simplest amino acid, plays a pivotal role in numerous metabolic pathways, making its isotopically labeled analogues invaluable tools for tracing biochemical reactions, elucidating protein structures, and quantifying metabolic fluxes. The strategic placement of the ¹³C atom within the glycine molecule dictates the specific information that can be gleaned from an experiment. This guide will delve into the nuances of commonly used ¹³C glycine isotopes, including Glycine-1-¹³C, Glycine-2-¹³C, and uniformly labeled Glycine-¹³C₂,¹⁵N, to empower researchers in making informed decisions for their studies.
Comparative Analysis of ¹³C Labeled Glycine Isotopes
The choice of a ¹³C labeled glycine isotope is fundamentally driven by the research question and the analytical technique employed. The position of the ¹³C label determines which metabolic pathways can be effectively traced and what structural information can be obtained.
| Isotope | Chemical Formula | Key Applications | Advantages | Limitations |
| Glycine-1-¹³C | H₂NCH₂¹³COOH | Metabolic flux analysis (MFA) of pathways involving the carboxyl group, such as the glycine cleavage system and serine synthesis. | Provides specific information about the fate of the carboxyl carbon. Useful in Dynamic Nuclear Polarization (DNP) NMR for achieving long spin-lattice relaxation times (T₁). | Does not provide information on the fate of the alpha-carbon. |
| Glycine-2-¹³C | H₂N¹³CH₂COOH | Tracing the incorporation of the glycine backbone into larger molecules like proteins and purines. Protein NMR spectroscopy for resonance assignment and structural analysis. | The alpha-carbon is central to many biosynthetic pathways, offering broad applicability in metabolic tracing. | Less informative for studying reactions specifically involving the carboxyl group. |
| Glycine-1,2-¹³C₂ | H₂N¹³CH₂¹³COOH | Advanced metabolic flux analysis where the fate of the entire glycine molecule is of interest. Studies of glycine cleavage and serine synthesis. | Provides comprehensive information on the metabolism of the entire glycine molecule. | Higher cost compared to singly labeled isotopes. |
| Glycine-2-¹³C,¹⁵N | H₂¹⁵N¹³CH₂COOH | Protein NMR for enhanced spectral resolution and unambiguous resonance assignment. Metabolic studies tracing both carbon and nitrogen flux. | The double label provides two distinct nuclear probes, aiding in complex structural and metabolic analyses. | Higher cost and complexity in data analysis compared to single-isotope labeling. |
| Glycine-1-¹³C,¹⁵N | H₂¹⁵NCH₂¹³COOH | Similar to Glycine-2-¹³C,¹⁵N, used in protein NMR and metabolic tracing to follow both carbon and nitrogen. | Provides complementary information to Glycine-2-¹³C,¹⁵N for a complete picture of glycine metabolism. | Higher cost and analytical complexity. |
Performance in Key Applications: Experimental Insights
Metabolic Flux Analysis (MFA)
In ¹³C-MFA, the choice of tracer is paramount for accurate flux estimations. The selection between Glycine-1-¹³C and Glycine-2-¹³C depends on the specific pathways under investigation.
-
Glycine-1-¹³C is particularly useful for probing the glycine cleavage system, a central pathway in one-carbon metabolism. The release of ¹³CO₂ from [1-¹³C]glycine provides a direct measure of the flux through this pathway.
-
Glycine-2-¹³C is advantageous for tracing the incorporation of the glycine backbone into serine, purines, and proteins. The position of the label on the alpha-carbon allows for the tracking of this key building block through various biosynthetic routes.
-
Glycine-1,2-¹³C₂ offers the most comprehensive data for MFA by enabling the simultaneous tracking of both carbon atoms. This is particularly powerful for resolving complex metabolic networks where multiple pathways converge on glycine metabolism.
Protein NMR Spectroscopy
Isotopic labeling is a cornerstone of modern protein NMR. The choice of ¹³C glycine isotope can significantly impact spectral quality and the ability to extract structural information.
-
Glycine-2-¹³C is frequently used for assigning backbone resonances in protein NMR spectra. The ¹³Cα chemical shift of glycine is distinct, aiding in its identification.
-
Uniformly ¹³C,¹⁵N-labeled glycine is the gold standard for complex protein structure determination. The presence of both labels allows for the use of powerful triple-resonance experiments, which are essential for resolving spectral overlap and obtaining sequential assignments. Selective and extensive labeling with a subset of ¹³C-labeled amino acids, including glycine, can simplify spectra and reduce line broadening in solid-state NMR of membrane proteins.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for ¹³C Glycine Analysis
This protocol outlines a general procedure for the analysis of ¹³C labeled glycine in biological samples.
a. Sample Preparation and Hydrolysis:
-
For protein-bound glycine, hydrolyze the sample using 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
For free amino acids, perform a protein precipitation step using a solvent like acetonitrile or methanol.
b. Derivatization:
-
Dry the sample completely under a stream of nitrogen.
-
Derivatize the amino acids to make them volatile for GC analysis. A common method is esterification followed by acylation (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).
c. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient to separate the amino acid derivatives.
-
Operate the mass spectrometer in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.
d. Data Analysis:
-
Identify the glycine peak based on its retention time and mass spectrum.
-
Determine the isotopic enrichment by analyzing the mass isotopomer distribution of the glycine fragment ions. Correct for the natural abundance of ¹³C.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for ¹³C Glycine Analysis
LC-MS/MS offers a powerful alternative to GC-MS, particularly for non-volatile or thermally labile compounds.
a. Sample Preparation:
-
Extract metabolites from cells or tissues using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Centrifuge to pellet cellular debris and collect the supernatant.
b. LC Separation:
-
Inject the extract onto a liquid chromatography system.
-
Separate the amino acids using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.
-
Use a gradient elution with appropriate mobile phases (e.g., acetonitrile and water with additives like formic acid or ammonium formate).
c. MS/MS Analysis:
-
Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
Use electrospray ionization (ESI) to generate ions.
-
Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for highly specific and sensitive quantification of the precursor and product ions of both labeled and unlabeled glycine.
d. Data Analysis:
-
Integrate the peak areas for the specific transitions of the ¹³C labeled and unlabeled glycine.
-
Calculate the isotopic enrichment based on the ratio of the labeled to unlabeled analyte.
Solid-State NMR (ssNMR) Spectroscopy of ¹³C Labeled Peptides
This protocol provides a basic workflow for ssNMR analysis of peptides containing ¹³C labeled glycine.
a. Sample Preparation:
-
Express and purify the protein or synthesize the peptide with the desired ¹³C labeled glycine incorporated.
-
Lyophilize the sample to a dry powder.
-
Pack the sample into an NMR rotor (e.g., 3.2 mm or 1.3 mm).
b. NMR Experiment:
-
Insert the rotor into a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Spin the sample at a high rate (e.g., 10-100 kHz) to average out anisotropic interactions and obtain high-resolution spectra.
-
Utilize cross-polarization (CP) from ¹H to ¹³C to enhance the signal of the low-gamma ¹³C nuclei.
-
Apply high-power ¹H decoupling during ¹³C acquisition to remove broadening from ¹H-¹³C dipolar couplings.
-
Perform one-dimensional (1D) ¹³C experiments for initial characterization and two-dimensional (2D) correlation experiments (e.g., ¹³C-¹³C correlation) to establish through-bond and through-space connectivities.
c. Data Analysis:
-
Process the NMR data using appropriate software (e.g., Bruker TopSpin, NMRPipe).
-
Assign the resonances corresponding to the ¹³C labeled glycine.
-
Extract structural information from chemical shifts, dipolar couplings, and cross-peak intensities.
Visualizing Glycine's Central Role in Metabolism
The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving glycine and a typical experimental workflow for stable isotope tracing.
Caption: Key metabolic pathways involving glycine synthesis and utilization.
Caption: A generalized workflow for conducting stable isotope tracing experiments.
By carefully considering the specific research goals and the strengths of each ¹³C labeled glycine isotope, researchers can design more powerful and informative experiments to unravel the complexities of biological systems.
A Comparative Guide to Site-Specific Labeling: The Advantages of Boc-Glycine-¹³C
For researchers, scientists, and drug development professionals, the precise introduction of isotopic labels into peptides and proteins is a critical tool for elucidating structure, function, and metabolic pathways. This guide provides an objective comparison of site-specific labeling using Boc-Glycine-¹³C versus its primary alternative, Fmoc-Glycine-¹³C, supported by experimental data and detailed protocols.
The strategic placement of a ¹³C-labeled glycine offers a powerful, non-perturbative probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based analyses. The choice between using a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the ¹³C-glycine is a crucial decision in the solid-phase peptide synthesis (SPPS) workflow, with significant implications for yield, purity, and the overall success of the labeling strategy.
Performance Comparison: Boc-Glycine-¹³C vs. Fmoc-Glycine-¹³C
The selection of the protecting group strategy for incorporating ¹³C-labeled glycine is dictated by the specific requirements of the peptide sequence and the desired analytical outcome. While both Boc and Fmoc strategies can successfully incorporate the isotopic label, they exhibit key differences in their chemical workflows and performance metrics.
| Parameter | Boc-Glycine-¹³C | Fmoc-Glycine-¹³C | Key Considerations |
| Typical Coupling Efficiency | >99% | >99% | Both methods achieve high efficiency with modern coupling reagents. Boc chemistry may offer advantages for sequences prone to aggregation due to the protonated state of the N-terminus after deprotection. |
| Overall Crude Purity (%) | Generally 70-85% | Generally >90% | The milder cleavage conditions of the Fmoc strategy typically result in fewer side products and higher crude purity. |
| Overall Yield (%) | Typically 60-80% | Typically >85% | Yield is highly dependent on the specific peptide sequence and the efficiency of each synthesis cycle. |
| Deprotection Chemistry | Acid-labile (TFA) | Base-labile (Piperidine) | The choice of deprotection chemistry dictates the selection of orthogonal side-chain protecting groups. |
| Final Cleavage from Resin | Strong acid (e.g., HF) | Moderate acid (TFA) | The harsh conditions of HF cleavage in the Boc strategy may not be suitable for sensitive peptide modifications. |
| Side Reaction Potential | Acid-catalyzed side reactions | Diketopiperazine formation (especially with C-terminal Glycine or Proline) | Careful selection of synthesis parameters is crucial to minimize side reactions in both strategies. |
The Strategic Advantage of Boc-Glycine-¹³C in Specific Applications
While Fmoc chemistry is often favored for its milder conditions and higher crude purity, the Boc strategy for incorporating ¹³C-labeled glycine presents distinct advantages in certain research contexts:
-
Reduced Risk of Diketopiperazine Formation: For peptides with a C-terminal glycine, the Fmoc strategy is more susceptible to the formation of diketopiperazine, a side reaction that can truncate the peptide chain. The acidic deprotection steps in the Boc strategy mitigate this risk.
-
Improved Synthesis of Aggregation-Prone Sequences: The repeated TFA treatments in Boc-SPPS can help to disrupt secondary structures and prevent aggregation of the growing peptide chain on the solid support, a common challenge with hydrophobic or "difficult" sequences.
-
Compatibility with Specific Side-Chain Protecting Groups: The Boc strategy is compatible with a different set of orthogonal protecting groups compared to the Fmoc strategy, offering greater flexibility in the synthesis of complex peptides with multiple modifications.
Experimental Protocols
Detailed methodologies for the incorporation of both Boc-Glycine-¹³C and Fmoc-Glycine-¹³C are provided below. These protocols outline a single coupling cycle within a broader solid-phase peptide synthesis workflow.
Protocol 1: Incorporation of Boc-Glycine-¹³C via Boc-SPPS
This protocol assumes the use of a Merrifield resin and a standard Boc-SPPS workflow.
1. Resin Preparation and Swelling:
- Swell the peptide-resin (pre-loaded with the preceding amino acid) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
2. Boc Deprotection:
- Drain the DCM.
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
- Agitate for 1-2 minutes, then drain.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
- Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).
3. Neutralization:
- Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.
- Agitate for 2 minutes, then drain. Repeat the neutralization step.
- Wash the resin with DMF (5x).
4. Coupling of Boc-Glycine-¹³C:
- In a separate vial, dissolve Boc-Glycine-¹³C (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
- Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
- Add the activated Boc-Glycine-¹³C solution to the resin.
- Agitate for 1-2 hours.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, continue agitation.
- Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
5. Final Cleavage and Deprotection:
- Once the peptide synthesis is complete, treat the resin with anhydrous hydrogen fluoride (HF) in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the crude peptide with cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of Fmoc-Glycine-¹³C via Fmoc-SPPS
This protocol assumes the use of a Rink Amide resin and a standard Fmoc-SPPS workflow.
1. Resin Preparation and Swelling:
- Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes, then drain. Repeat this step.
- Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Coupling of Fmoc-Glycine-¹³C:
- In a separate vial, dissolve Fmoc-Glycine-¹³C (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours.
- Monitor the coupling reaction (e.g., Kaiser test).
- Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
4. Final Cleavage and Deprotection:
- After completing the synthesis, treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).
- Precipitate the crude peptide with cold diethyl ether and purify by RP-HPLC.
Visualizing the Workflow: Solid-Phase Peptide Synthesis Cycle
The following diagram illustrates the general cyclical process of solid-phase peptide synthesis for incorporating a protected amino acid, such as Boc-Glycine-¹³C or Fmoc-Glycine-¹³C.
Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).
Application in Metabolic Pathway Analysis: Tracing Glycine Metabolism
Site-specific labeling with ¹³C-glycine is a powerful technique for tracing metabolic pathways. For instance, in ¹³C-Metabolic Flux Analysis (¹³C-MFA), the incorporation and transformation of ¹³C-glycine can be monitored to elucidate the flow of carbon through central metabolic networks. One such application is in studying the reductive glycine pathway.
Caption: Simplified diagram of the reductive glycine pathway showing the incorporation of ¹³C from formate into glycine and serine.
Impact of ¹³C Isotope on Protein Structure and Function
A common concern in isotopic labeling is the potential for the isotope to perturb the system under study. However, for ¹³C, the effect on protein structure and function is generally considered to be negligible. The small increase in mass due to the ¹³C nucleus does not significantly alter bond lengths, bond angles, or the overall conformational dynamics of the peptide backbone. Therefore, site-specific labeling with ¹³C-glycine provides a minimally invasive probe for structural and functional studies.
Conclusion
The choice between Boc-Glycine-¹³C and Fmoc-Glycine-¹³C for site-specific labeling is a nuanced decision that depends on the specific goals of the research. The Boc strategy, while requiring harsher cleavage conditions, offers significant advantages for the synthesis of peptides prone to diketopiperazine formation and aggregation. In contrast, the Fmoc strategy provides a milder overall process that often leads to higher crude purity. By carefully considering the factors outlined in this guide, researchers can select the optimal strategy to successfully incorporate ¹³C-labeled glycine and unlock detailed insights into the intricate world of peptides and proteins.
Cross-Validation of Boc-Glycine-¹³C Labeling with Alternative Metabolic Tracers: A Comparative Guide
In the dynamic fields of metabolic research and drug development, accurately tracing and quantifying the flux through metabolic pathways is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a cornerstone technique for these investigations. Among the various tracers available, Boc-Glycine-¹³C offers a method for introducing a carbon-13 label. This guide provides an objective cross-validation of Boc-Glycine-¹³C labeling with other established methods, such as metabolic labeling with ¹³C-glucose and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), supported by experimental data and detailed protocols.
Overview of Isotopic Labeling Strategies
Isotopic labeling strategies can be broadly categorized into metabolic labeling and chemical labeling. Metabolic labeling involves introducing isotopically enriched precursors (e.g., glucose, amino acids) into cell culture, allowing the cells to incorporate the heavy isotopes into their biomolecules through natural metabolic processes. Chemical labeling, on the other hand, involves the covalent attachment of an isotope-containing tag to molecules of interest in vitro after they have been extracted from the cells.
Boc-Glycine-¹³C, a protected amino acid, can be conceptualized for use in a manner that bridges these approaches or as a direct metabolic precursor after deprotection. However, its most direct application is often in solid-phase peptide synthesis or in specialized in vitro assays. For the purpose of this guide, we will consider its potential as a metabolic tracer for glycine-dependent pathways and for monitoring protein synthesis, and compare it to the gold-standard metabolic labeling techniques.
Comparison of Labeling Methodologies
The choice of a labeling method significantly impacts the scope and precision of a study. Below is a comparative overview of Boc-Glycine-¹³C, ¹³C-Glucose, and SILAC.
| Feature | Boc-Glycine-¹³C Labeling | ¹³C-Glucose Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Principle | Introduction of ¹³C-labeled glycine to trace its incorporation into proteins and other metabolites. | Cells are cultured with ¹³C-labeled glucose, leading to widespread labeling of central carbon metabolism intermediates.[1] | Cells are grown in media containing "heavy" essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine), leading to their incorporation into newly synthesized proteins.[2][3] |
| Primary Application | Tracing glycine metabolism, measuring protein synthesis. | Metabolic flux analysis of central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle).[1][4] | Quantitative proteomics, protein turnover studies. |
| Label Incorporation | Dependent on cellular uptake and utilization of exogenous glycine. | Incorporated throughout central carbon metabolism. | Directly into proteins during translation. |
| Quantification Accuracy | Potentially high for glycine-specific pathways. | High for metabolic flux analysis. | Considered the gold standard for quantitative proteomics due to early-stage sample mixing. |
| Experimental Complexity | Moderate; requires deprotection considerations if used as a chemical label. | Moderate to high; requires careful experimental design and computational analysis. | High; requires extensive cell culture for complete label incorporation. |
| Cellular Perturbation | Potentially low, but depends on glycine concentration and cellular context. | Minimal, as glucose is a primary energy source. | Minimal, as it uses essential amino acids. |
Experimental Data and Performance Metrics
A systematic comparison of label-free, metabolic labeling (SILAC), and isobaric chemical labeling (iTRAQ/TMT) has demonstrated the strengths and weaknesses of each approach. While direct comparative data for Boc-Glycine-¹³C as a metabolic tracer is limited, we can infer its potential performance based on these broader comparisons.
Metabolic labeling methods like SILAC are lauded for their accuracy and reproducibility in quantification. Isobaric chemical labeling surpasses metabolic labeling in terms of quantification precision and reproducibility.
Table 1: Performance Comparison of Quantitative Proteomics Methods
| Parameter | Metabolic Labeling (e.g., SILAC) | Isobaric Chemical Labeling (e.g., iTRAQ/TMT) |
| Proteome Coverage (Identified Proteins) | High | Moderate |
| Quantification Accuracy | High | High |
| Quantification Precision | High | Very High |
| Quantification Reproducibility | High | Very High |
| Multiplexing Capability | Low (typically 2-3 plex) | High (up to 18-plex or more) |
Source: Adapted from Li, Z. et al. (2012). Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Journal of proteome research, 11(3), 1592-1602.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for ¹³C-glucose labeling and SILAC.
Protocol 1: Steady-State ¹³C-Glucose Labeling for Metabolic Flux Analysis
Objective: To determine the relative contribution of glucose to central carbon metabolism.
Materials:
-
Adherent mammalian cell line (e.g., A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-¹³C₆]-glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
80% Methanol (-80°C)
-
Cell scraper
-
Mass spectrometer (GC-MS or LC-MS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of extraction.
-
Preparation of Labeling Medium: Prepare DMEM with [U-¹³C₆]-glucose at the desired concentration (e.g., 25 mM) and supplement with 10% dFBS.
-
Adaptation Phase: For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium.
-
Labeling: Aspirate the standard medium, wash once with PBS, and add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate for a desired period (e.g., 24 hours for steady-state).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash cells with cold saline.
-
Add 1 mL of ice-cold 80% methanol.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing metabolites.
-
Mass Spectrometry Analysis: Analyze the metabolite extracts by GC-MS or LC-MS to determine the mass isotopomer distributions.
-
Data Analysis: Correct for natural isotope abundance and use software for metabolic flux analysis.
Protocol 2: SILAC for Quantitative Proteomics
Objective: To compare protein expression levels between two experimental conditions.
Materials:
-
Mammalian cell line
-
SILAC-grade DMEM deficient in L-lysine and L-arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
Lysis buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Adaptation Phase: Culture two populations of cells in "light" and "heavy" SILAC media, respectively, for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the different experimental conditions to the "light" and "heavy" cell populations.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration for each population.
-
Sample Pooling: Combine equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Reduce, alkylate, and digest the protein mixture with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis: Use software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios to determine relative protein abundance.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz can effectively illustrate the complex workflows and metabolic pathways involved in these labeling experiments.
References
Correcting for Natural Isotope Abundance in Mass Spectrometry: A Comparison of Methods Featuring Boc-Glycine-¹³C
For researchers, scientists, and drug development professionals utilizing mass spectrometry, the accurate interpretation of isotopic distribution is paramount for reliable quantification and structural elucidation. The natural abundance of stable isotopes, particularly ¹³C, can convolute mass spectra, necessitating robust correction methods. This guide provides a comparative overview of common techniques for natural abundance correction, with a special focus on the application of ¹³C-labeled internal standards, exemplified by Boc-Glycine-¹³C.
The presence of naturally occurring heavy isotopes in a molecule contributes to its measured isotopic distribution in mass spectrometry. For instance, carbon is predominantly ¹²C, but approximately 1.1% is the heavier isotope ¹³C.[1] This natural abundance can interfere with the interpretation of data from stable isotope labeling experiments, where specific isotopes are intentionally introduced to trace metabolic pathways or for quantitative purposes.[1] Correction for natural abundance is therefore crucial to distinguish between experimentally introduced isotopes and those naturally present, ensuring accurate quantification of isotopic enrichment.
The Role of ¹³C-Labeled Internal Standards: The Case of Boc-Glycine-¹³C
Stable isotope-labeled (SIL) internal standards are a cornerstone of quantitative mass spectrometry, primarily used to correct for variability in sample preparation, chromatography, and ionization.[] While deuterated standards are common, ¹³C-labeled standards offer distinct advantages, including greater isotopic stability and a lower likelihood of chromatographic shifts relative to the analyte. Boc-Glycine-¹³C, a glycine molecule protected with a tert-butyloxycarbonyl (Boc) group and labeled with one or more ¹³C atoms, serves as a valuable tool in this context. Its high isotopic purity, typically around 99 atom % ¹³C, makes it an excellent internal standard for quantitative analysis in clinical mass spectrometry and metabolomics.
While not its primary application, a highly enriched ¹³C-labeled internal standard that co-elutes with an analyte can theoretically be used to estimate and correct for the natural ¹³C abundance in the analyte. The underlying principle is that the isotopic cluster of the labeled standard will be distinct and predictable, allowing for the deconvolution of the overlapping spectra.
Comparative Analysis of Natural Abundance Correction Methods
Several methods exist for natural abundance correction, each with its own set of advantages and limitations. The choice of method often depends on the complexity of the analyte, the resolution of the mass spectrometer, and the availability of software tools.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Boc-Glycine-¹³C as a Co-eluting Standard | A ¹³C-labeled internal standard with a known, high isotopic purity is co-analyzed with the target analyte. The well-defined isotopic distribution of the standard can be used to infer and subtract the contribution of natural ¹³C from the analyte's mass spectrum. | Can potentially correct for matrix effects and natural abundance simultaneously if the standard and analyte have very similar physicochemical properties. | Requires a specific ¹³C-labeled standard for each analyte or a representative standard for a class of compounds. The mathematical deconvolution can be complex, especially with overlapping isotopic clusters. Not a widely established method for this specific purpose. | Primarily used for quantitative analysis (isotope dilution). Its use for natural abundance correction of a different analyte is theoretical and not standard practice. |
| Matrix-Based Correction | A correction matrix is constructed based on the elemental composition of the analyte and the known natural abundances of its constituent isotopes. This matrix is then used to mathematically remove the contribution of natural isotopes from the measured mass isotopomer distribution.[1] | Mathematically straightforward and can be implemented with basic programming skills. Does not require a specific labeled standard. | Highly dependent on the correct elemental formula of the analyte. Can produce unrealistic negative values for low-intensity peaks. | Widely used in metabolic flux analysis and stable isotope tracing experiments. |
| Software-Based Correction (e.g., IsoCor, AccuCor2) | Utilizes algorithms (often iterative or matrix-based) to correct for natural abundance. These tools can also account for tracer impurity and are often designed to handle high-resolution mass spectrometry data.[1] | User-friendly interfaces and the ability to process large datasets. Some tools can account for the mass spectrometer's resolution. | Requires installation and familiarity with the specific software. The underlying algorithms may not be transparent to the user. | Routine data processing in metabolomics, proteomics, and fluxomics. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Involves metabolic incorporation of "heavy" amino acids (e.g., ¹³C-labeled arginine) into proteins. By comparing the mass spectra of labeled and unlabeled samples, relative protein abundance can be accurately determined. The known isotopic signature of the heavy amino acid allows for clear differentiation from its naturally abundant counterpart. | High labeling efficiency and accuracy in relative quantification. | Limited to cell culture experiments. Requires complete incorporation of the labeled amino acids. | Quantitative proteomics for studying protein expression, post-translational modifications, and protein-protein interactions. |
Experimental Protocols
Representative Protocol for Quantitative Analysis using Boc-Glycine-¹³C Internal Standard
This protocol outlines the general steps for using Boc-Glycine-¹³C as an internal standard for the quantification of an analyte in a biological matrix by LC-MS/MS.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte of interest at a known concentration.
-
Prepare a stock solution of Boc-Glycine-¹³C at a known concentration.
-
Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with varying concentrations of the analyte and a fixed concentration of the Boc-Glycine-¹³C internal standard.
-
-
Sample Preparation:
-
To an aliquot of the biological sample, add a known amount of the Boc-Glycine-¹³C internal standard solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto an appropriate LC column for chromatographic separation.
-
Develop a gradient elution method that provides good separation of the analyte and the internal standard from matrix components.
-
Optimize the mass spectrometer parameters (e.g., electrospray voltage, gas flows, collision energy) for the detection of the analyte and Boc-Glycine-¹³C.
-
Acquire data in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Protocol for Matrix-Based Natural Abundance Correction
This protocol describes the manual steps for correcting mass spectrometry data for natural isotope abundance using the matrix inversion method.
-
Determine the Elemental Composition: Accurately determine the chemical formula of the analyte. For this example, we will use a hypothetical molecule with the formula C₆H₁₂O₆.
-
Construct the Correction Matrix (C): The correction matrix is constructed based on the probabilities of the natural abundance of the heavy isotopes for each element in the molecule. The size of the matrix depends on the number of potential isotopic substitutions. For a molecule with 'n' carbon atoms, the matrix will be (n+1) x (n+1).
-
Invert the Correction Matrix (C⁻¹): Use a mathematical software package (e.g., R, Python with NumPy, or MATLAB) to calculate the inverse of the correction matrix.
-
Measure the Mass Isotopomer Distribution (M_measured): From your mass spectrometry data, determine the relative intensities of the different mass isotopomers (M+0, M+1, M+2, etc.).
-
Calculate the Corrected Mass Isototopomer Distribution (M_corrected): Multiply the inverse of the correction matrix by the vector of your measured intensities. The resulting vector will be your corrected mass isotopomer distribution.
M_corrected = C⁻¹ * M_measured
Visualizing the Workflows
Conclusion
Accurate natural abundance correction is a critical step in mass spectrometry-based research, particularly in the fields of metabolomics and proteomics. While the primary role of ¹³C-labeled internal standards like Boc-Glycine-¹³C is to ensure quantitative accuracy, an understanding of their isotopic properties can inform the broader challenge of spectral deconvolution. For routine and high-throughput natural abundance correction, dedicated software tools and established matrix-based methods are the current standards. The choice of the most appropriate method will depend on the specific experimental context, the available resources, and the desired level of accuracy. As mass spectrometry instrumentation continues to improve in resolution and sensitivity, the development and refinement of these correction methods will remain a key area of analytical research.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-Glycine-¹³C
For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Boc-Glycine-¹³C, a stable isotope-labeled amino acid. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Boc-Glycine-¹³C with care. While generally not classified as a hazardous substance, proper personal protective equipment (PPE) is essential to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE) and Safety Measures:
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[1][2] | To prevent eye irritation from dust particles.[1] |
| Hand Protection | Protective gloves.[1][2] | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, wear a NIOSH-approved respirator (e.g., N95 dust mask). | To avoid inhalation of dust which may cause respiratory tract irritation. |
| Body Protection | Wear suitable protective clothing to minimize skin contact. | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
Step-by-Step Disposal Protocol
The disposal of Boc-Glycine-¹³C must comply with all applicable local, state, and federal regulations. Chemical waste generators are responsible for the correct classification of the waste.
Step 1: Waste Identification and Collection
-
Carefully collect all waste material, including unused product and contaminated consumables (e.g., weigh paper, gloves), into a designated, properly labeled, and sealed container.
-
Avoid generating dust during the collection process.
-
If cleaning up a spill, gently sweep or shovel the solid material into the container.
Step 2: Waste Labeling
-
Clearly label the waste container with the full chemical name: "Boc-Glycine-¹³C".
-
Indicate the nature of the waste (e.g., "Solid Chemical Waste," "Non-hazardous Chemical Waste").
Step 3: Waste Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and acids.
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the waste manifest with the accurate chemical name and quantity.
-
The preferred method of disposal is typically through an authorized incinerator, which may be equipped with an afterburner and scrubber.
-
Under no circumstances should Boc-Glycine-¹³C be disposed of down the drain or in regular trash.
Chemical and Physical Properties
The following table summarizes key quantitative data for Boc-Glycine. Note that the ¹³C isotope is not expected to significantly alter these properties.
| Property | Value |
| Appearance | White Powder Solid |
| Odor | Odorless |
| Melting Point | 86-89°C |
| Solubility | Water soluble |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Boc-Glycine-¹³C.
References
Essential Safety and Operational Guidance for Handling Boc-Glycine-¹³C
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Glycine-¹³C. The following procedures ensure safe handling, use, and disposal of this compound in a laboratory setting.
Chemical Profile: Boc-Glycine-¹³C is a stable isotope-labeled form of N-(tert-Butoxycarbonyl)glycine. While the ¹³C isotope is non-radioactive, the chemical properties of the molecule dictate the necessary safety precautions.[1][] The compound is a white powder and is odorless.[3] It is important to handle it in a well-ventilated area and avoid dust formation.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling Boc-Glycine-¹³C. Proper PPE is the first line of defense against potential exposure.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects against splashes and airborne particles. |
| Face Shield | - | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Provides protection against incidental skin contact. Double gloving is recommended for extended handling. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required when engineering controls are insufficient to control airborne dust, or during spill cleanup. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is critical for minimizing risk and ensuring experimental integrity.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling Boc-Glycine-¹³C, preferably within a fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required laboratory equipment (spatulas, weigh boats, glassware, solvents, etc.).
-
-
Handling:
-
Put on all required personal protective equipment.
-
When weighing the solid compound, do so in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Handle the compound carefully to avoid generating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling and Cleanup:
-
After handling is complete, decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Carefully remove PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
As Boc-Glycine-¹³C contains a stable, non-radioactive isotope, its disposal is governed by its chemical properties.
Disposal Protocol:
-
Solid Waste:
-
All disposable items contaminated with Boc-Glycine-¹³C (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions containing Boc-Glycine-¹³C should be collected in a compatible, sealed, and labeled hazardous waste container.
-
Do not pour solutions down the drain.
-
-
Final Disposal:
-
All waste must be disposed of as chemical waste in accordance with local, regional, and national regulations. This should be handled by a certified chemical waste disposal service.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
